molecular formula C7H7IO B135260 3-Iodoanisole CAS No. 766-85-8

3-Iodoanisole

Número de catálogo: B135260
Número CAS: 766-85-8
Peso molecular: 234.03 g/mol
Clave InChI: RSHBAGGASAJQCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Iodoanisole is a versatile aromatic iodide that serves as a fundamental building block in organic synthesis and advanced research applications. Its primary value lies in the iodine atom, which can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds . This makes it an indispensable intermediate for constructing complex organic molecules, including pharmaceuticals and agrochemicals. Historically, the compound has been prepared via direct iodination of anisole using iodine and mercuric oxide, a method that provides high yields of the product . In pharmaceutical research, this compound and related compounds are crucial intermediates in the synthesis of active ingredients, with the market for such intermediates showing significant growth driven by demand from the pharmaceutical and chemical synthesis sectors . Its role extends to materials science and chemical biology, where it is used to incorporate the methoxyphenyl group into larger molecular architectures. This product is strictly For Research Use Only.

Propiedades

IUPAC Name

1-iodo-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBAGGASAJQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061105
Record name Benzene, 1-iodo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-85-8
Record name 3-Iodoanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodoanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-iodo-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-iodo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Iodoanisole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodoanisole: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoanisole, an aromatic organic compound, is a pivotal building block in the synthesis of a wide array of complex molecules. Its unique structural arrangement, featuring an iodine atom and a methoxy group on a benzene ring, renders it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and key experimental protocols relevant to its application in research and drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-iodo-3-methoxybenzene, possesses a simple yet reactive structure that is fundamental to its utility in organic chemistry. The presence of the iodo group at the meta-position relative to the methoxy group influences the electronic properties of the aromatic ring and provides a reactive site for various cross-coupling reactions.

IdentifierValue
IUPAC Name 1-iodo-3-methoxybenzene[1]
Synonyms m-Iodoanisole, 3-Methoxyiodobenzene, Benzene, 1-iodo-3-methoxy-
CAS Number 766-85-8[2]
Molecular Formula C₇H₇IO[2]
SMILES String COc1cccc(I)c1[2]
InChI 1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3[2]
InChIKey RSHBAGGASAJQCH-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is a liquid at room temperature and has a density significantly higher than water.

PropertyValue
Molecular Weight 234.03 g/mol [2]
Appearance Clear yellow liquid[3]
Boiling Point 244-245 °C (lit.)[2][4]
Density 1.965 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.613 (lit.)[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Solubility Soluble in chloroform, alcohol, ether. Insoluble in water.

Spectroscopic Analysis: Experimental Protocols

Characterization of this compound is routinely performed using various spectroscopic techniques. Below are general protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Objective: To determine the proton environment of the molecule.

  • Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Procedure:

    • Place the prepared sample in an NMR tube.

    • Insert the tube into the spectrometer.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.[5][6]

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.[6]

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

¹³C NMR Spectroscopy

  • Objective: To identify the number and types of carbon atoms in the molecule.

  • Sample Preparation: A more concentrated solution (approx. 20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.[7]

  • Instrumentation: A standard NMR spectrometer with a carbon probe.

  • Procedure:

    • Acquire the spectrum using a standard proton-decoupled pulse program.[7]

    • A higher number of scans (e.g., 1024 or more) is generally needed due to the low natural abundance of ¹³C.[5]

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Place a drop of the neat liquid between two KBr or NaCl plates to form a thin capillary film.[1]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

    • Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • Perform a background scan with the empty accessory, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approx. 10-100 µg/mL).[8]

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Procedure (EI-MS):

    • Introduce the sample into the ion source (often via a GC inlet).

    • The sample is ionized using a high-energy electron beam (typically 70 eV).[8]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

    • The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Key Synthetic Reactions: Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Coupling
  • Objective: To form a carbon-carbon bond between this compound and a boronic acid.

  • Example Reaction: Coupling of this compound with phenylboronic acid to synthesize 3-methoxybiphenyl.

  • Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., DMF/H₂O).[9]

  • Procedure:

    • To a reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), potassium carbonate (2.0-3.0 mmol), and the palladium catalyst (e.g., 0.15-1.4 mol% Pd).[9]

    • Add the solvent system (e.g., a mixture of DMF and water).[9]

    • Heat the reaction mixture (e.g., to 65 °C or higher) with vigorous stirring under an inert atmosphere (optional, some procedures are performed under air).[9]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, perform an aqueous workup (e.g., extract with ethyl acetate), and purify the product by column chromatography or recrystallization.[9]

Heck Reaction
  • Objective: To form a carbon-carbon bond between this compound and an alkene.

  • Example Reaction: Coupling of this compound with methyl acrylate.

  • Materials: this compound, methyl acrylate, palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Et₃N or NaOAc), and a solvent (e.g., DMF or CH₃CN).[10]

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the base.

    • Add the solvent and then add methyl acrylate (1.1-1.2 mmol).

    • Heat the mixture (e.g., 80-100 °C) under an inert atmosphere.[10]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling, perform a standard workup by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

    • Purify the crude product via flash column chromatography.

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active compound itself. Instead, its significance in drug development lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the modular construction of complex molecular scaffolds from simpler building blocks.

The diagram below illustrates the central role of this compound in synthetic workflows that lead to the generation of diverse molecular libraries. These libraries can then be screened for biological activity against various therapeutic targets.

Drug_Discovery_Workflow Role of this compound in Synthetic Drug Discovery cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds A This compound (Building Block) B Suzuki Coupling + Arylboronic Acid A->B C Heck Reaction + Alkene A->C D Sonogashira Coupling + Terminal Alkyne A->D E Biaryl Compounds B->E F Substituted Alkenes C->F G Aryl Alkynes D->G H Library of Potential Drug Candidates E->H F->H G->H I Biological Screening (e.g., Kinase Assays) H->I J Lead Compound Identification & Optimization I->J

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: Acute toxicity (oral) and causes serious eye irritation.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a lab coat are recommended. Work should be performed in a well-ventilated fume hood.[4]

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment.[11] Some commercial preparations contain copper as a stabilizer.[2]

Conclusion

This compound is a commercially available and highly effective reagent for introducing the 3-methoxyphenyl moiety into more complex structures. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in the pharmaceutical and material science industries. A thorough understanding of its properties, reaction protocols, and safety considerations is essential for its effective and safe use in the laboratory.

References

Synthesis of 3-Iodoanisole from m-Anisidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodoanisole from m-anisidine. The described methodology is a robust and well-established procedure in organic synthesis, primarily utilized for the introduction of an iodine atom at a specific position on the benzene ring, which is not easily achievable through direct iodination. This process is of significant interest to researchers and professionals in drug development and medicinal chemistry, as aryl iodides are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds via various cross-coupling reactions.

Overview of the Synthesis

The synthesis of this compound from m-anisidine is a classic example of the Sandmeyer-type reaction. The process involves two primary stages:

  • Diazotization: The primary aromatic amine, m-anisidine, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Iodination: The resulting m-methoxyphenyldiazonium chloride is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group, is displaced by the iodide ion, leading to the formation of this compound and the evolution of nitrogen gas.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL at 25°C)
m-AnisidineC₇H₉NO123.15Colorless to yellowish liquid2511.096
Sodium NitriteNaNO₂69.00White to slightly yellowish solid-2.168
Potassium IodideKI166.00White crystalline solid-3.123
This compoundC₇H₇IO234.03Clear yellow liquid[1]244-245[1]1.965[1]

Table 2: Expected Yield and Spectroscopic Data for this compound

ParameterValue
Typical Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.28 (t, J=1.6 Hz, 1H), 7.26 (dt, J=7.6, 1.2 Hz, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.87 (ddd, J=8.4, 2.4, 0.8 Hz, 1H), 3.78 (s, 3H)[2]
Infrared (IR) (Neat) ν (cm⁻¹) 3050, 2950, 1580, 1470, 1280, 1240, 1040, 770

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from m-anisidine.

Materials and Equipment
  • m-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flasks

  • Beakers

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Starch-iodide paper

Detailed Experimental Procedure

Step 1: Diazotization of m-Anisidine

  • In a 500 mL beaker, combine 24.6 g (0.2 mol) of m-anisidine and 60 mL of concentrated hydrochloric acid.

  • Add 100 g of crushed ice and stir the mixture vigorously with a magnetic stirrer until the temperature drops to 0-5 °C. A thick paste of the hydrochloride salt of m-anisidine will form.

  • In a separate beaker, prepare a solution of 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred m-anisidine hydrochloride suspension. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition by adding more ice if necessary. The addition should take approximately 15-20 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Step 2: Iodination of the Diazonium Salt

  • In a 1 L beaker, dissolve 41.5 g (0.25 mol) of potassium iodide in 100 mL of water.

  • Slowly and carefully, with continuous stirring, add the cold diazonium salt solution to the potassium iodide solution.

  • A vigorous evolution of nitrogen gas will occur, and a dark, oily layer of this compound will form.

  • After the initial effervescence subsides, allow the mixture to stand at room temperature for 30 minutes.

  • Gently warm the mixture on a water bath to about 50-60 °C for 15-20 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well.

  • Separate the organic layer. Extract the aqueous layer with two more 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of 10% aqueous sodium thiosulfate solution to remove any dissolved iodine. The dark color of the organic layer should fade.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 115-117 °C at 10 mmHg.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound.

Reaction_Mechanism cluster_diazotization Diazotization cluster_iodination Iodination mAnisidine m-Anisidine DiazoniumSalt m-Methoxyphenyldiazonium Chloride mAnisidine->DiazoniumSalt NaNO₂, HCl 0-5 °C Product This compound DiazoniumSalt->Product KI, H₂O N2 N₂ (gas) DiazoniumSalt->N2

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

Experimental_Workflow Start Start: m-Anisidine, HCl, H₂O, Ice Diazotization Diazotization: Add NaNO₂ solution (0-5 °C) Start->Diazotization Iodination Iodination: Add to KI solution Diazotization->Iodination Decomposition Decomposition: Warm to 50-60 °C Iodination->Decomposition Extraction Work-up: Ether Extraction Decomposition->Extraction Washing Washing: Na₂S₂O₃, H₂O, Brine Extraction->Washing Drying Drying: Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Purification: Vacuum Distillation Evaporation->Purification End Product: This compound Purification->End

Caption: Experimental workflow for this compound synthesis.

Safety Information

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • m-Anisidine: Toxic in contact with skin and if swallowed. May cause damage to organs through prolonged or repeated exposure.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.

  • Potassium Iodide: May cause skin and eye irritation. Harmful if swallowed.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

It is imperative to consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work. Diazonium salts are potentially explosive when isolated in a dry state; therefore, they should always be kept in solution and used immediately after preparation. The decomposition of the diazonium salt should be carried out cautiously as the evolution of nitrogen gas can be vigorous.

References

An In-Depth Technical Guide to the Physical Properties of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodoanisole (m-Iodoanisole), a key intermediate in organic synthesis and drug discovery. The document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a key synthetic pathway involving this compound. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physical and chemical identifiers are summarized below for quick reference.

IdentifierValue
CAS Number 766-85-8[2][3][4]
Molecular Formula C₇H₇IO[2][3][4]
Molecular Weight 234.03 g/mol [2][3][4]
InChI Key RSHBAGGASAJQCH-UHFFFAOYSA-N[2][3][4]
SMILES COc1cccc(I)c1[2][4]

A detailed summary of its physical properties is presented in the following table, providing a comparative overview of data from various sources.

PropertyValue
Appearance Clear colorless to yellow liquid[1]
Density 1.965 g/mL at 25 °C[2][4][5]
Boiling Point 244-245 °C at 760 mmHg[2][4][5]
Melting Point Not Applicable (Liquid at room temperature)[6]
Refractive Index n20/D 1.613[2][4][5]
Flash Point 113 °C (235.4 °F) - closed cup[2][5]
Solubility Soluble in chloroform, alcohol, and ether. Insoluble in water.[7]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.

  • Procedure:

    • A small amount of this compound is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is heated slowly and uniformly.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

    • The thermometer bulb and the fusion tube should be at the same level to ensure an accurate temperature reading.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.

    • A specific volume of this compound is carefully added to the graduated cylinder.

    • The total mass of the graduated cylinder and the liquid is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

    • The density is then calculated using the formula: Density = Mass / Volume.

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer, such as an Abbe refractometer.

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

    • A few drops of this compound are placed on the surface of the prism.

    • The prism is closed, and the light source is adjusted to illuminate the sample.

    • The borderline between the light and dark fields is brought into sharp focus.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Pathway Visualization: Sonogashira Coupling

This compound is a valuable substrate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of its application.

The diagram below illustrates the experimental workflow for a typical Sonogashira coupling reaction involving this compound.

Sonogashira_Workflow Experimental Workflow: Sonogashira Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_flask 1. Prepare dry, inert flask with stir bar add_reagents 2. Add this compound, Pd(PPh3)2Cl2, and CuI prep_flask->add_reagents add_solvents 3. Add anhydrous THF and triethylamine add_reagents->add_solvents add_alkyne 4. Slowly add terminal alkyne (e.g., phenylacetylene) add_solvents->add_alkyne stir 5. Stir at room temperature add_alkyne->stir monitor 6. Monitor progress by TLC stir->monitor dilute 7. Dilute with ethyl acetate monitor->dilute wash 8. Wash with aqueous solution dilute->wash dry 9. Dry organic layer wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by column chromatography concentrate->purify characterize 12. Characterize product (NMR, MS) purify->characterize

References

An In-depth Technical Guide to 3-Iodoanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodoanisole (CAS No. 766-85-8) is a key aromatic organic compound widely utilized as a versatile building block in organic synthesis. Characterized by a benzene ring substituted with a methoxy group and an iodine atom at the meta-position, its structure is particularly valuable for the construction of complex molecular architectures. The reactivity of the carbon-iodine bond makes this compound an important precursor in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic diagrams to support researchers and scientists in the field.

Core Properties and Specifications

A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueCitations
CAS Number 766-85-8[2]
Molecular Formula C₇H₇IO[2]
Molecular Weight 234.03 g/mol [3]
Appearance Clear colorless to pale yellow liquid
Density 1.965 g/mL at 25 °C[3]
Boiling Point 244-245 °C[3]
Refractive Index (n20/D) 1.613[3]
Solubility Soluble in chloroform, alcohol, ether; Insoluble in water[4]
Synonyms m-Iodoanisole, 1-Iodo-3-methoxybenzene, 3-Methoxyphenyl iodide[2]

Synthesis of this compound

Direct electrophilic iodination of anisole is not a viable method for synthesizing this compound as it predominantly yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the methoxy group.[5] The most reliable and regioselective method for its preparation is the Sandmeyer reaction, starting from 3-anisidine (3-methoxyaniline).[5]

G cluster_synthesis Synthesis of this compound via Sandmeyer Reaction A 3-Anisidine B Diazotization NaNO₂, HCl (aq) 0-5 °C A->B Step 1 C 3-Methoxybenzene diazonium chloride B->C D Iodide Displacement KI (aq) C->D Step 2 E This compound D->E

Diagram 1: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction[5]

This protocol outlines the conversion of 3-anisidine to this compound.

Materials:

  • 3-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, add 3-anisidine (1.0 eq).

    • Add a solution of concentrated HCl (3.0 eq) in water and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture vigorously for an additional 20-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • Iodide Displacement:

    • In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous effervescence (release of N₂ gas) will occur.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volume).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Key Applications and Experimental Protocols

This compound is a cornerstone intermediate for creating carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry.[1] Its primary applications involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.

G cluster_suzuki Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B This compound (Ar-I) C Ar-Pd(II)-I(L)₂ B->C D Transmetalation [Ar'B(OH)₂ + Base] C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Coupled Product) F->G

Diagram 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water solvent mixture (e.g., 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reaction Execution:

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-methoxybiphenyl.

Buchwald-Hartwig Amination

This reaction is a highly effective method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.

G cluster_buchwald Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B This compound (Ar-I) C Ar-Pd(II)-I(L) B->C D Amine Coordination & Deprotonation [R₂NH + Base] C->D E Ar-Pd(II)-NR₂(L) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR₂ (Aryl Amine) F->G

Diagram 3: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.

    • Add anhydrous toluene to the tube.

    • Add this compound and then aniline to the reaction mixture.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-(3-methoxyphenyl)aniline.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Its value lies in the strategic placement of the iodo and methoxy groups, enabling highly regioselective bond formations through well-established cross-coupling chemistries. A thorough understanding of its properties, synthesis via the Sandmeyer reaction, and application in protocols such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential for any researcher aiming to construct complex aromatic molecules efficiently and predictably. The detailed protocols and mechanistic diagrams provided in this guide serve as a practical resource for the successful application of this compound in the laboratory.

References

solubility of 3-Iodoanisole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Iodoanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate.

Core Properties of this compound

This compound, also known as 1-iodo-3-methoxybenzene, is a substituted aromatic compound.[1][2][3] At room temperature, it exists as a clear yellow liquid.[4][5] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 766-85-8[1][4][6]
Molecular Formula C7H7IO[1][4][6]
Molecular Weight 234.03 g/mol [4][6]
Density 1.965 g/mL at 25 °C[4][6][7]
Boiling Point 244-245 °C[4][6]
Flash Point 113 °C[6]
Refractive Index n20/D 1.613[4][6]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility
ChloroformNonpolarSoluble[4][5]
Diethyl EtherNonpolarSoluble[4][5]
Alcohols (e.g., Ethanol, Methanol)Polar ProticSoluble[4][5]
WaterHighly Polar ProticInsoluble[4][5]

It is important to note that the isomers, 2-iodoanisole and 4-iodoanisole, exhibit similar solubility profiles, being miscible with or soluble in alcohol, chloroform, and diethyl ether, while being insoluble in water.[8][9][10]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Small-volume glass vials with screw caps

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

  • Sample Extraction: Carefully draw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a suitable analytical method like HPLC or GC.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Determining Solubility of this compound A Prepare Standard Solutions G Analyze by HPLC or GC A->G B Add Excess this compound to Solvent C Equilibrate at Constant Temperature B->C D Separate Solid and Liquid Phases C->D E Extract and Filter Supernatant D->E F Dilute Saturated Solution E->F F->G H Calculate Solubility G->H

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

References

An In-depth Technical Guide to 3-Iodoanisole: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information and handling protocols for 3-iodoanisole (CAS No. 766-85-8), intended for researchers, scientists, and professionals in drug development. This compound, also known as 1-iodo-3-methoxybenzene, is a valuable reagent in organic synthesis.[1][2] Due to its hazardous nature, a thorough understanding of its properties and associated safety measures is imperative for its safe handling in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow liquid that is insoluble in water but soluble in organic solvents like chloroform, alcohol, and ether.[2] It is sensitive to light and should be stored accordingly.[1][3] Some formulations may contain copper as a stabilizer.[4]

PropertyValueReferences
CAS Number 766-85-8[1][2][3][4][5][6]
Molecular Formula C₇H₇IO[3][5][6][7]
Molecular Weight 234.03 g/mol [4][6][7]
Appearance Yellow Liquid[1]
Odor Odorless[1]
Boiling Point 244-245 °C at 760 mmHg[1][2]
Density 1.965 g/mL at 25 °C[2]
Flash Point > 110 °C (> 230 °F)[1][3][4]
Refractive Index n20/D 1.613[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][5][8] It may also cause respiratory irritation.[1][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure) 3H335: May cause respiratory irritation

Signal Word: Warning[1][4][5]

GHS Pictogram: [4]

  • GHS07: Exclamation Mark

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[1][9] Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4][9]

General Hygiene Practices:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Avoid breathing vapors or mists.[1]

  • Do not ingest the substance.[1]

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for this compound node_ppe Required PPE node_eye Eye/Face Protection (Goggles, Face Shield) node_ppe->node_eye node_skin Skin Protection (Gloves, Lab Coat) node_ppe->node_skin node_resp Respiratory Protection (Respirator as needed) node_ppe->node_resp

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocol: General Handling and Dispensing

The following is a general protocol for the safe handling and dispensing of this compound in a laboratory setting. This protocol is not experiment-specific but outlines the necessary safety procedures.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

    • Locate the nearest safety shower and eyewash station.

  • Dispensing:

    • Before opening, allow the container of this compound to reach room temperature.

    • Carefully open the container in the fume hood.

    • Use a clean, dry pipette or syringe to transfer the required amount of the liquid.

    • Avoid splashing.

    • Tightly close the container immediately after use.

  • Post-Handling:

    • Clean any spills immediately, following appropriate procedures.

    • Decontaminate all equipment that came into contact with this compound.

    • Dispose of contaminated waste (e.g., pipette tips, gloves) in a designated hazardous waste container.[1]

    • Wash hands thoroughly.

Handling_Workflow node_prep Preparation (Fume Hood, PPE, Spill Kit) node_disp Dispensing (Open in Hood, Transfer Carefully) node_prep->node_disp Proceed with Caution node_post Post-Handling (Clean Spills, Decontaminate) node_disp->node_post After Transfer node_waste Waste Disposal (Hazardous Waste Container) node_post->node_waste Final Step

Caption: General workflow for safely handling this compound.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Protect from light.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Do not allow the product to enter drains.[9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

  • Hazards from Combustion: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[1][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Accidental Release:

  • Ensure adequate ventilation and wear appropriate PPE.[1][9]

  • Remove all sources of ignition.[9]

  • Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a suitable container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[9]

References

A Technical Guide to 3-Iodoanisole: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is a versatile aromatic organoiodine compound widely utilized in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The methoxy group at the meta position influences the electronic properties of the aromatic ring and can be a key feature in the target molecule or a handle for further functionalization. This technical guide provides an in-depth overview of the commercial availability of this compound, a comparative analysis of key suppliers, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers of this compound

This compound is readily available from a range of chemical suppliers, typically in purities of 97% or higher. It is commonly supplied as a clear, colorless to yellow liquid. For reactions sensitive to metal catalysis, it is important to note that some grades of this compound are supplied with copper as a stabilizer. Researchers should consult the certificate of analysis for specific lot information.

Below is a summary of major suppliers and their typical product offerings for this compound:

SupplierProduct Number(s)PurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) 24269199%5 g, 25 g, 100 gContains copper as a stabilizer.[1][2]
Thermo Fisher Scientific A14208≥97.5% (GC)5 g, 25 g, 100 gAlso available under the Acros Organics brand.[3][4]
TCI America I0379>98.0% (GC)5 g, 25 g---
Combi-Blocks OR-027098%Inquire for quantities---
Oakwood Chemical 00130398%250 mg, 1 g, 5 g, 25 g---

Experimental Protocols

This compound is a key substrate for various palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for several common and powerful synthetic transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-Methoxybiphenyl

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This protocol describes the reaction of this compound with phenylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to 2 mL of toluene. Stir until the catalyst is dissolved.

  • Solvent and Reagent Addition: Add 10 mL of a 4:1 mixture of toluene and ethanol to the round-bottom flask containing the reactants. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Add the catalyst solution to the reaction mixture via syringe. Heat the reaction to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5]

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas.[5]

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[5]

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.[5]

  • Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via syringe.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 10% ethyl acetate in hexane). The reaction is typically complete when the starting material is no longer visible (usually 2-4 hours).[5]

  • Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL). Filter through a plug of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then brine (20 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.[5]

Buchwald-Hartwig Amination: Synthesis of 3-Methoxydiphenylamine

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This protocol outlines the coupling of this compound with aniline.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and aniline (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Supplier_Selection_Workflow Supplier Selection Workflow for this compound start Define Research Needs purity Required Purity? (e.g., >97% vs >99%) start->purity quantity Required Quantity? (grams vs kilograms) purity->quantity Purity Met stabilizer Stabilizer Tolerable? (e.g., Copper) quantity->stabilizer Quantity Available budget Budget Constraints? stabilizer->budget Stabilizer Acceptable compare Compare Suppliers (Sigma, Thermo, TCI, etc.) budget->compare Budget Aligned select Select Optimal Supplier compare->select

Supplier selection workflow.

Suzuki_Coupling_Workflow Experimental Workflow: Suzuki Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Oven-dry Glassware setup Assemble Flask & Condenser prep_glassware->setup prep_reagents Weigh Reactants & Base add_reactants Add Reactants & Solvents prep_reagents->add_reactants prep_catalyst Prepare Catalyst Solution add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst setup->add_reactants degas Degas with Inert Gas add_reactants->degas degas->add_catalyst heat Heat to 80°C & Stir add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Methoxybiphenyl purify->product

Suzuki coupling experimental workflow.

Reagent_Quality_Impact Impact of this compound Quality on Experimental Outcomes cluster_high High Purity (>99%) cluster_low Low Purity (<97%) quality This compound Quality high_yield High Reaction Yield quality->high_yield clean_reaction Cleaner Reaction Profile quality->clean_reaction reproducibility High Reproducibility quality->reproducibility low_yield Lower Reaction Yield quality->low_yield side_products Increased Side Products quality->side_products catalyst_poison Potential Catalyst Poisoning quality->catalyst_poison purification_issues Difficult Purification quality->purification_issues

Reagent quality and its impact.

References

Spectroscopic Profile of 3-Iodoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodoanisole is an important aromatic organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, including detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals five distinct signals, corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.28d1HAr-H
7.26d1HAr-H
7.00t1HAr-H
6.87dd1HAr-H
3.78s3H-OCH₃

Data is based on a predicted spectrum.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmCarbon Atom
159.8C-O
131.2Ar-C
129.8Ar-C
122.9Ar-C
114.8Ar-C
94.2C-I
55.2-OCH₃

Note: This is a representative dataset and actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3050-2950C-H stretchAromatic & Alkyl
1580-1450C=C stretchAromatic ring
1280-1240C-O stretchAryl ether
1040-1020C-O stretchAryl ether
850-750C-H bendAromatic (out-of-plane)
~530C-I stretchIodo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Electron Ionization Mass Spectrum (EI-MS) Data

m/zRelative Intensity (%)Assignment
234100[M]⁺ (Molecular ion)
10755[M - I]⁺
9240[M - I - CH₃]⁺
7760[C₆H₅]⁺
6335[C₅H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol: A small drop of neat this compound is placed directly onto the diamond or germanium crystal of an ATR accessory. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16 or 32 scans is common. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone.

Mass Spectrometry

Electron Ionization (EI)-GC-MS Protocol: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities. The separated compound then enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode, typically at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow_3_Iodoanisole cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Elucidation NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (-OCH3, C-I, Aromatic Ring) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Provides Structure This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of this compound structural analysis.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodoanisole. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The methodologies outlined are based on established literature protocols and are intended to serve as a valuable resource for optimizing this transformation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] this compound is a versatile substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[2] The presence of the methoxy group renders the aromatic ring electron-rich, which can influence the reaction kinetics and the properties of the resulting products.[2] This document details the reaction mechanism, provides a summary of reaction conditions, and offers a step-by-step experimental protocol.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:[3]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[3]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of haloanisoles, including this compound, with different arylboronic acids. This data is intended to provide a starting point for reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylboronic acidPd-bidentate complex III-K-tert-butoxideDMFN/AGood[4]
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)-K₂CO₃DMFN/AN/A[2]
4-IodoanisolePhenylboronic acidPdCl₂[Ph₂-P(CH₂)₄SO₃K]₂-Na₂CO₃Toluene/Ethanol/Water78N/A[5]
Aryl IodideArylboronic acidPd₂(dba)₃ (0.05 eq)JohnPhos (0.2 eq)Cs₂CO₃THF/Water4090[6]
Iodo CompoundBoronic esterPd₂(dba)₃ (0.015 mmol)XPhos (0.031 mmol)K₃PO₄Dioxane/Water120 (µW)N/A[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and desired outcomes.[8][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; typically 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel suitable for microwave heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Following this, add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Alternatively, use a microwave reactor set to the appropriate temperature and time parameters.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer two to three times with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst heat Heat & Stir (Conventional or µW) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_oxid R1-Pd(II)Ln-X pd0->pd2_oxid Oxidative Addition pd2_trans R1-Pd(II)Ln-R2 pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R1-R2 (Product) r1x R1-X (this compound) r2by2 R2-B(OR)2 (Boronic Acid Derivative) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of 3-Methoxyphenylmagnesium Iodide from 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxyphenylmagnesium iodide, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 3-methoxyphenyl moiety in the development of novel pharmaceutical compounds.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in the formation of carbon-carbon bonds. The synthesis of 3-methoxyphenylmagnesium iodide from 3-iodoanisole is a key step in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Due to the high reactivity of aryl iodides, this reaction is generally efficient but requires strict adherence to anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.

The primary challenge in Grignard reagent formation is the passivation of the magnesium metal surface by a layer of magnesium oxide. Activation of the magnesium is therefore a critical step to ensure successful initiation and completion of the reaction. Common side reactions include the Wurtz coupling of the aryl halide with the formed Grignard reagent, leading to the formation of a biaryl impurity.

Reaction Principle and Stoichiometry

The formation of 3-methoxyphenylmagnesium iodide involves the oxidative addition of magnesium metal to the carbon-iodine bond of this compound. Ethereal solvents such as anhydrous diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent by coordination.

Reaction: CH₃OC₆H₄I + Mg → CH₃OC₆H₄MgI

Stoichiometry: A slight excess of magnesium is typically used to ensure complete conversion of the aryl iodide and to compensate for any passivated metal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the formation of 3-methoxyphenylmagnesium iodide.

ParameterValue/RangeNotes
Reactants
This compound1.0 equivalentStarting aryl halide.
Magnesium Turnings1.1 - 1.5 equivalentsSlight excess is recommended.
Solvent
Anhydrous Tetrahydrofuran (THF)~3-5 mL per mmol of this compoundAnhydrous diethyl ether can also be used.
Reaction Conditions
TemperatureRoom temperature to gentle reflux (~66°C for THF)The reaction is exothermic and may initiate at room temperature, proceeding to reflux.
Reaction Time1 - 3 hoursMonitor for the disappearance of magnesium turnings.
AtmosphereInert (Nitrogen or Argon)Essential to prevent reaction with atmospheric moisture and oxygen.
Yield
Expected Yield~65-85%Based on similar reactions and the high reactivity of aryl iodides. A yield of 67% has been reported in the context of a subsequent reaction[1].

Experimental Protocols

4.1. Materials and Reagents

  • This compound (liquid)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

  • Organic extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

4.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Glassware dried in an oven at >120°C overnight and cooled under an inert atmosphere.

4.3. Detailed Experimental Procedure

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Flush the entire system with a slow stream of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.

  • Monitoring Initiation: The reaction is typically initiated by gentle warming or sonication. Signs of initiation include the disappearance of the iodine color (if not already gone), the appearance of turbidity, and a gentle reflux of the solvent.

  • Completion of the Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium has been consumed.

  • Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a protic acid (e.g., benzoic acid) using an indicator such as 1,10-phenanthroline.

Visualizations

Signaling Pathway: Grignard Reagent Formation

Grignard_Formation cluster_start Reactants A This compound (CH₃OC₆H₄I) C 3-Methoxyphenylmagnesium Iodide (CH₃OC₆H₄MgI) A->C Oxidative Addition B Magnesium (Mg) B->C

Caption: Formation of 3-Methoxyphenylmagnesium Iodide.

Experimental Workflow

Grignard_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup activation Activate Magnesium with Iodine setup->activation initiation Add a small amount of This compound solution activation->initiation reaction Dropwise addition of remaining This compound solution initiation->reaction Observe initiation (turbidity, reflux) completion Stir at RT or gentle reflux (1-2 hours) reaction->completion product 3-Methoxyphenylmagnesium Iodide Solution completion->product

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting and Safety Precautions

  • Failure to Initiate: This is often due to wet glassware or solvents, or a passivated magnesium surface. Ensure all components are scrupulously dry. If initiation is difficult, try adding a few drops of 1,2-dibromoethane.

  • Low Yield: Can be caused by the presence of moisture or oxygen, or by the Wurtz coupling side reaction. Maintaining a dilute solution of the aryl halide during addition can minimize the coupling reaction.

  • Safety: Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere. Anhydrous ethers are flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching of the reaction is exothermic and should be performed with caution in an ice bath.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for several widely used palladium-catalyzed cross-coupling reactions utilizing 3-iodoanisole as a key building block. The formation of carbon-carbon and carbon-heteroatom bonds through these methods is fundamental to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound is a versatile substrate due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts, often under mild reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron reagent with an organohalide. This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012>95N/A
24-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O901692N/A
33-Furanylboronic acidPdCl₂(dppf) (2)K₂CO₃DMF80888N/A
4Pinacol vinyl boronatePd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775-87[1]
5Phenylboronic acid pinacol esterNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedQuant.[2]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 3-Methoxybiphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture vigorously and heat to 100 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxybiphenyl.

Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Boronate Ar'B(OR)₂ Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[4]

Data Presentation: Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)Et₃NDMF1002485N/A
2n-Butyl acrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)NaOAcNMP1201290N/A
3Ethyl (E)-3-(4-methoxyphenyl)but-2-enoateNot specifiedNot specifiedNot specifiedNot specifiedNot specified35[4][5]
4Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoateNot specifiedNot specifiedNot specifiedNot specifiedNot specified76[4]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 3-Methoxy-trans-stilbene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 234 mg) and palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add DMF (5 mL), styrene (1.2 mmol, 138 µL), and triethylamine (1.5 mmol, 209 µL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-methoxy-trans-stilbene.

Visualization: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII AlkeneIns Alkene Insertion PdII->AlkeneIns PdII_Alkene RCH₂-CH(Ar)-Pd(II)L₂-I AlkeneIns->PdII_Alkene Alkene Alkene Alkene->AlkeneIns BetaHydride β-Hydride Elimination PdII_Alkene->BetaHydride Product Substituted Alkene BetaHydride->Product HPdI H-Pd(II)L₂-I BetaHydride->HPdI BaseElim Base-mediated Elimination HPdI->BaseElim BaseElim->Pd0 Base Base Base->BaseElim ArylIodide This compound (Ar-I) ArylIodide->OxAdd

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[6]

Data Presentation: Sonogashira Coupling of this compound
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N/THFRT2-4High[7]
22-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂CuIEt₃NRT1.5High[8]
3PhenylacetylenePdCl₂ (5 ppm) / L₂ (1)-K₂CO₃EtOH9048Good[9]
4EthynylcyclohexeneVarious polymer-bound Pd-NaOHMethanol100<0.15 (flow)Variable[10]

Note: RT = Room Temperature. Yields are representative.

Experimental Protocol: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Two-neck round-bottom flask

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure: [7]

  • Dry a 25 mL two-neck round-bottom flask containing a magnetic stir bar under vacuum with a heat gun and allow it to cool to room temperature under an inert gas stream.[7]

  • To the flask, add this compound (1.0 mmol, 234 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).[7]

  • Cap the flask with septa and add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir for 5 minutes.[7]

  • Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via syringe.[7]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.[7]

  • Once complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.[7]

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd CuI CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuAcetylide Base Base Base CuAcetylide->Transmetal

Caption: Dual catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10018High[12]
2MorpholinePd₂(dba)₃ (1)RuPhos (1.5)K₃PO₄Dioxane10024High[13]
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101693N/A
4BenzamidePd₂(dba)₃XantPhosDBUToluene/MeCN140 (flow)1Good[12][14]

Note: dba = dibenzylideneacetone. Yields are representative.

Experimental Protocol: Synthesis of 3-Methoxy-N-phenylaniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.

  • Add a magnetic stir bar.

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 234 mg) and aniline (1.2 mmol, 110 µL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺I⁻ AmineCoord->PdII_Amine Amine Amine (R₂NH) Amine->AmineCoord Deprotonation Deprotonation PdII_Amine->Deprotonation PdAmido Ar-Pd(II)L₂-NR₂ Deprotonation->PdAmido Base Base Base->Deprotonation RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide.[15] It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback.[16]

Data Presentation: Stille Coupling of this compound
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene10016HighGeneral Protocol
2Tributyl(vinyl)stannanePd₂(dba)₃ (1)P(furyl)₃ (4)-THF501288General Protocol
3(Tributylstannyl)thiophenePd(OAc)₂ (2)-LiClDMF802491General Protocol
4Tributylstannyl bromidePd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene10012Not specified

Note: Yields are representative and based on general Stille coupling protocols, not necessarily with this compound specifically.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (1-2 mol%) and ligand (if applicable).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution).

  • Add this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate.

  • Purify the crude product by flash column chromatography. Due to the toxicity of tin byproducts, special care should be taken during purification. A potassium fluoride workup can aid in the removal of tin salts.

Visualization: Stille Coupling

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R Stannane R-Sn(Bu)₃ Stannane->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Setup: - Add reagents to flask - Inert atmosphere - Add solvent & catalyst Start->Setup 1 Reaction Reaction: - Heating & Stirring - Monitor by TLC/GC-MS Setup->Reaction 2 Workup Aqueous Workup: - Quench reaction - Extraction - Washing & Drying Reaction->Workup 3 Purification Purification: - Concentrate crude product - Column Chromatography Workup->Purification 4 Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis 5

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions for 3-iodoanisole, a versatile building block in organic synthesis. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This document outlines various catalytic systems, reaction parameters, and detailed experimental protocols to facilitate the synthesis of substituted alkenes derived from this compound, which are valuable intermediates in pharmaceutical and materials science research.

Overview of Heck Reaction Conditions for this compound

The successful execution of a Heck reaction is dependent on the careful selection of several key components: the palladium source, ligand, base, and solvent, as well as the reaction temperature. For this compound, a variety of conditions have been demonstrated to be effective, catering to different substrate combinations and desired outcomes.

Catalytic Systems

The choice of the palladium catalyst and associated ligand is crucial for achieving high yields and selectivity. While traditional systems often employ phosphine ligands, significant advancements have led to the development of phosphine-free and ligandless protocols.

  • Palladium Sources: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its stability and efficiency.[2]

  • Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used monodentate phosphine ligands.[3] The choice of ligand can influence the reaction rate and selectivity. In some cases, phosphine-free catalytic systems, such as those employing N-heterocyclic carbenes (NHCs) or palladacycles, have shown high activity.[1][4] Ligandless conditions, often in the presence of phase-transfer catalysts like tetrabutylammonium chloride (TBAC), have also been successfully applied, offering a more cost-effective and simplified approach.[5]

Reaction Parameters

The base, solvent, and temperature play a synergistic role in the catalytic cycle of the Heck reaction.

  • Bases: A base is required to neutralize the hydriodic acid (HI) generated during the reaction.[2] Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1]

  • Solvents: Polar aprotic solvents are generally favored for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently employed.[1] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 125 °C, to ensure a reasonable reaction rate.[1] Microwave irradiation has emerged as a valuable technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[5][6]

Data Presentation: Heck Reaction Conditions and Yields

The following tables summarize quantitative data for the Heck reaction of this compound and related aryl iodides with various acrylates and styrenes, providing a comparative overview of different reaction conditions.

Table 1: Heck Reaction of this compound with Acrylates

AlkenePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePdCl₂ (0.2)dppc⁺PF₆⁻ (0.2)Et₃N (2)[bmim][PF₆]1201.599[7]

Table 2: Heck Reaction of 4-Iodoanisole with Acrylates and Styrenes

AlkenePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl acrylatePd NPs/CS-PPh₂-Et₃NDMF100->95[8]
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1008-12-[3]

Table 3: Heck Reaction of Iodobenzene with Acrylates and Styrenes (for comparison)

AlkenePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl acrylateSupported PdNoneEt₃N / Na₂CO₃NMP---[9]
Ethyl acrylatebioPd-Et₃NDMF1004-
StyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃Water100696[10]

Experimental Protocols

The following are detailed methodologies for key Heck reactions involving iodoanisole derivatives.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Heck coupling of aryl iodides with acrylates in an ionic liquid.[7]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)cobaltocene hexafluorophosphate (dppc⁺PF₆⁻)

  • Triethylamine (Et₃N)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube under a nitrogen atmosphere, combine this compound (1.0 equiv), n-butyl acrylate (1.1 equiv), PdCl₂ (0.2 mol%), and dppc⁺PF₆⁻ (0.2 mol%).

  • Add [bmim][PF₆] (as solvent) and triethylamine (2.0 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 1.5 hours.

  • After cooling to room temperature, extract the product with diethyl ether.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Selective Heck Coupling of 4-Iodoanisole with Styrene

This protocol is designed for high selectivity towards the trans-stilbene product.[3]

Materials:

  • 4-Iodoanisole

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Degassed N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a sealed tube under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%).

  • Add degassed DMF, followed by 4-iodoanisole (1.0 equiv), styrene (1.5 equiv), and triethylamine (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Ligand-Free Heck Reaction

This general protocol can be adapted for the reaction of this compound with various olefins under microwave irradiation.[5]

Materials:

  • This compound

  • Olefin (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vial, combine this compound (1.0 equiv), the olefin (1.2-1.5 equiv), Pd(OAc)₂ (e.g., 1-3 mol%), and K₂CO₃ (2.0 equiv).

  • Add DMF as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and work up as described in the previous protocols.

Visualizations

General Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion R-alkene-Pd(II)-X(L2) R-alkene-Pd(II)-X(L2) Migratory Insertion->R-alkene-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-alkene-Pd(II)-X(L2)->Beta-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Alkene Product Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 HX + Base Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Alkene, Base, Catalyst, Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Aqueous Work-up & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product

References

Application Notes and Protocols: Sonogashira Coupling of 3-Iodoanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency.[1][2]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-iodoanisole with a variety of terminal alkynes. Aryl iodides, such as this compound, are highly reactive substrates in this transformation, often enabling the reaction to proceed efficiently at room temperature.[1]

Reaction Principle

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the diorganopalladium(II) complex to yield the desired coupled product and regenerate the active Pd(0) catalyst.[1]

Reaction Scheme

Sonogashira_Coupling General Scheme: Sonogashira Coupling of this compound cluster_conditions Reaction Conditions This compound This compound Product 3-(Alkynyl)anisole This compound->Product + Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Triethylamine) Solvent Solvent (e.g., THF, DMF)

Caption: General reaction scheme for the Sonogashira coupling of this compound.

Data Presentation: Reaction Parameters for the Coupling of this compound with Various Alkynes

The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of this compound with representative terminal alkynes. These parameters can serve as a starting point for reaction optimization.

Alkyne SubstratePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHFRT2-4~98
Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ (1)CuI (1)TriethylamineTriethylamineRT1~99
Propargyl alcohol PdCl₂(PPh₃)₂ (0.5)-TriethylamineIonic Liquid553~85
2-Methyl-3-butyn-2-ol Pd(PPh₃)₂Cl₂ (cat.)CuI (cat.)TriethylamineTriethylamineRT1.5Good

Note: "RT" denotes room temperature (typically 20-25 °C). Yields are based on isolated product and may vary depending on specific reaction scale and purification methods.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and undesired side reactions such as the Glaser coupling of the alkyne.[2]

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1 mmol scale.[1]

Materials:

  • This compound (234 mg, 1.0 mmol)

  • Phenylacetylene (132 µL, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI, 7.6 mg, 0.04 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Anhydrous triethylamine (NEt₃, 5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite or silica gel

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL two-neck round-bottom flask.

    • Thoroughly dry the flask with a heat gun under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Cap the flask with septa and add anhydrous THF and anhydrous triethylamine via syringe.

    • Stir the mixture for 5 minutes to dissolve the solids.

    • Slowly add phenylacetylene to the stirring mixture via syringe. A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.[1]

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the eluent). The reaction is typically complete within 2-4 hours when the this compound spot is no longer visible.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Filter the mixture through a small plug of Celite or silica gel to remove insoluble salts, washing the plug with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, followed by brine (1 x 20 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(phenylethynyl)anisole.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2] Copper-free conditions have been developed to mitigate this issue.

Materials:

  • This compound (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • Reaction Setup:

    • Follow the same procedure for drying the glassware and establishing an inert atmosphere as in Protocol 1.

  • Reagent Addition:

    • To the reaction flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and stir the mixture.

    • Add the terminal alkyne via syringe.

  • Reaction and Work-up:

    • Stir the reaction at the desired temperature (which may range from room temperature to elevated temperatures depending on the specific substrates and catalyst system) and monitor by TLC.

    • The work-up procedure is similar to that described in Protocol 1, with adjustments made based on the solvent and base used.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)(L)₂-C≡CR² pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R¹-C≡C-R² transmetalation->product cu_halide CuX cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡C-R² alkyne->cu_acetylide + CuX, Base base Base baseH Base-H⁺X⁻ base->baseH

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd/Cu Catalysts, Base, Solvent setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Stir at Room Temperature (Monitor by TLC) alkyne_add->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Applications in Drug Development

The Sonogashira coupling is a cornerstone reaction in medicinal chemistry and drug development.[2] The ability to readily form C(sp²)-C(sp) bonds allows for the synthesis of a wide array of molecular scaffolds containing the alkyne moiety. These alkynes can be key structural elements in biologically active molecules or serve as versatile intermediates for further functionalization. For instance, the resulting aryl alkynes can be hydrogenated to form either cis- or trans-alkenes, or the corresponding alkanes, providing access to a diverse range of molecular shapes and functionalities. This versatility makes the Sonogashira coupling an invaluable tool for lead optimization and the synthesis of complex drug candidates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of aryl halides or pseudohalides with a diverse range of primary and secondary amines, providing access to a vast array of arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination using 3-iodoanisole as the aryl halide substrate. The electron-donating methoxy group at the meta-position of the iodoanisole influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes will serve as a comprehensive guide for researchers employing this versatile reaction.

Catalytic Cycle and Key Parameters

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the following parameters:

  • Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts which offer enhanced stability and reactivity.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. Common examples include bidentate ligands like BINAP and DPPF, as well as monodentate biarylphosphine ligands such as XPhos and RuPhos.

  • Base: A non-nucleophilic base is required to deprotonate the amine. The choice of base is critical and depends on the pKa of the amine and the sensitivity of functional groups in the substrates. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners.

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
BenzylaminePd₂(dba)₃1bNaOtBuDioxane/t-BuOHRT2478
AnilinePd(OAc)₂XPhosNaOtBuToluene1001285-95*
MorpholinePd(OAc)₂RuPhosNaOtBuToluene1102499**
HexylaminePd₂(dba)₃2NaOtBuDioxane/t-BuOH1202479***

Note: Yield reported for the analogous reaction with 4-iodoanisole. Similar yields are expected for this compound under optimized conditions. \*Note: Yield reported for the solvent-free amination of the analogous 4-bromoanisole with morpholine using Pd(OAc)₂/RuPhos. High yields are anticipated for this compound. ***Note: Yield reported for the reaction of 2-iodo-p-xylene with n-hexylamine. This serves as a representative example for a primary alkylamine.

Experimental Protocols

Safety Precautions: The following procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Benzylamine)

This protocol is adapted from a reported procedure for the amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand 1b (a biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dioxane

  • Anhydrous tert-Butanol (t-BuOH)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and ligand 1b (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add a solution of this compound (1.0 mmol) in a 2:1 mixture of anhydrous dioxane and tert-butanol. Finally, add benzylamine (1.4 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-methoxyphenyl)benzylamine.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

This protocol is a general procedure that can be adapted for the amination of this compound with secondary amines.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube. Then, add this compound (1.0 equiv) and morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain 4-(3-methoxyphenyl)morpholine.

Mandatory Visualization

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Ar-I (this compound) Amine Coordination [Ar-Pd(II)(I)(HNR'R'')L2] Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Amido Complex + Base - Base-H+I- Amido Complex->Pd(0)L2 Reductive Elimination Product Product (Ar-NR'R'') Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Catalyst, Ligand, and Base B Add to Oven-Dried Schlenk Tube A->B C Establish Inert Atmosphere B->C D Add Solvent, this compound, and Amine C->D E Heat and Stir Reaction Mixture D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

The Strategic Role of 3-Iodoanisole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

3-Iodoanisole is a highly versatile and valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its utility stems from the presence of an iodine atom and a methoxy group on a benzene ring. This specific arrangement provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex drug molecules.[1][2] The carbon-iodine bond is particularly reactive, readily participating in various palladium-catalyzed cross-coupling reactions.[1][3] This reactivity often allows for milder reaction conditions compared to other aryl halides, which is a significant advantage in the multi-step synthesis of sensitive pharmaceutical compounds.[4] The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, which can in turn affect the kinetics of reactions and the biological activity of the final product.[3] Consequently, this compound is a key intermediate in the construction of a diverse array of molecular scaffolds found in modern pharmaceuticals.[1][5]

Key Cross-Coupling Reactions and Protocols

The primary application of this compound in pharmaceutical synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for constructing the complex molecular frameworks of many drugs.[1][2]

Sonogashira Coupling

Application Note:

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is indispensable for synthesizing complex molecules, including pharmaceuticals and natural products, as it proceeds under mild conditions and tolerates a wide variety of functional groups.[6][7] this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond, often enabling the reaction to proceed efficiently at room temperature.[6] The resulting aryl alkynes are important intermediates in the synthesis of various biologically active compounds.[7][8]

Data Presentation: Typical Reaction Parameters for Sonogashira Coupling

ParameterValue/ConditionSource(s)
Aryl Halide This compound (1.0 mmol, 234 mg)[6]
Terminal Alkyne Phenylacetylene (1.2 mmol, 132 µL)[6]
Palladium Catalyst Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%)[6][9]
Copper Co-catalyst CuI (0.04 mmol, 7.6 mg, 1-4 mol%)[6][9]
Base Triethylamine (Et₃N)[3][6]
Solvent Anhydrous THF / Anhydrous Triethylamine (5 mL / 5 mL)[6]
Temperature Room Temperature[6]
Reaction Time 2-4 hours (monitored by TLC)[6]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: A 25 mL two-neck round-bottom flask containing a magnetic stir bar is thoroughly dried with a heat gun under vacuum and allowed to cool to room temperature under a stream of nitrogen or argon. A positive pressure of inert gas is maintained throughout the reaction.[6]

  • Reagent Addition: To the flask, add this compound (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).[6]

  • Solvent and Base Addition: The flask is capped with septa, and anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (5 mL) are added via syringe. The mixture is stirred for 5 minutes to dissolve the solids.[6]

  • Alkyne Addition: Phenylacetylene (132 µL, 1.2 mmol) is added slowly to the stirring mixture via syringe.[6]

  • Reaction Monitoring: The reaction is stirred at room temperature and its progress is monitored by Thin-Layer Chromatography (TLC), using 10% ethyl acetate in hexane as the eluent, until the this compound starting material is consumed (typically 2-4 hours).[6]

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a plug of Celite or silica gel to remove insoluble salts. The filtrate is transferred to a separatory funnel, washed twice with saturated aqueous NH₄Cl (20 mL) and once with brine (20 mL). The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 1-methoxy-3-(phenylethynyl)benzene.[6]

  • Characterization: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Visualizations:

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Diorgano CuI Cu(I)I Transmetal->CuI RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Alkyne_React Alkyne Reaction CuI->Alkyne_React Cu_Acetylide Cu(I)-C≡CR Alkyne_React->Cu_Acetylide Cu_Acetylide->Transmetal ArI This compound (Ar-I) ArI->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Alkyne_React Base Base Base->Alkyne_React Product Product (Ar-C≡C-R) Product->RedElim BaseHI [Base-H]⁺I⁻ BaseHI->Alkyne_React

Caption: Dual catalytic cycle of the Sonogashira reaction.[6]

Sonogashira_Workflow Sonogashira Coupling Experimental Workflow A 1. Reaction Setup (Dry flask, inert atmosphere) B 2. Reagent Addition (this compound, Pd catalyst, CuI) A->B C 3. Solvent & Base Addition (Anhydrous THF, Et₃N) B->C D 4. Alkyne Addition (Phenylacetylene) C->D E 5. Reaction Monitoring (Stir at RT, monitor by TLC) D->E F 6. Work-up (Dilute, filter, wash, dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for the Sonogashira coupling experiment.[6]

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound like a boronic acid.[3][10] This reaction is of paramount importance in the pharmaceutical industry for synthesizing biaryl and heteroaryl scaffolds, which are common motifs in many drugs, particularly kinase inhibitors.[11] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[11][12] this compound serves as an effective coupling partner, leading to the formation of methoxy-substituted biaryl compounds.[13]

Data Presentation: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/ConditionSource(s)
Aryl Halide 4-Iodoanisole (1.0 mmol, 234 mg) *[3]
Boronic Acid Phenylboronic acid (1.5 mmol, 183 mg)[3]
Palladium Catalyst Palladium on carbon (Pd/C, 10 wt. %, 15 mg, 1.4 mol%)[3]
Base Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)[3]
Solvent Dimethylformamide (DMF, 8 mL)[3]
Temperature 100 °C[14]
Reaction Time Not specified, monitor by TLC/LC-MS[11]
Note: A protocol for 4-iodoanisole is provided as a representative example for iodoanisoles.

Experimental Protocol: Suzuki-Miyaura Coupling of Iodoanisole with Phenylboronic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (15 mg).[3]

  • Solvent Addition: Add dimethylformamide (DMF, 8 mL) to the flask.[3]

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath preheated to 100 °C. Stir the reaction mixture vigorously.[3][14]

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[11][14]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[14]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired methoxybiphenyl product.[14]

Visualization:

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 ArI This compound (Ar-I) ArI->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Product Product (Ar-Ar') Product->RedElim Borate [B(OH)₃X]⁻ Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][15] This reaction has transformed the synthesis of arylamines, which are prevalent structures in a vast number of pharmaceuticals.[4][16] It offers a significant advantage over traditional methods by providing a general and efficient route to N-aryl amines under relatively mild conditions.[15] 4-Iodoanisole is an attractive substrate due to the weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle, often allowing for lower catalyst loadings and milder conditions.[4][17]

Data Presentation: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue/ConditionSource(s)
Aryl Halide 4-Iodoanisole (1.0 equiv) *[4]
Amine Aniline (Primary Amine)[4]
Palladium Pre-catalyst Pd(OAc)₂ (1-2 mol%)[4]
Ligand XPhos (2-4 mol%)[4]
Base Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)[4]
Solvent Toluene or 1,4-Dioxane[4]
Temperature Elevated, e.g., 100 °C[18]
Atmosphere Inert (Argon or Nitrogen)[4]
Note: A protocol for 4-iodoanisole is provided as a representative example for iodoanisoles.

Experimental Protocol: Buchwald-Hartwig Amination of Iodoanisole with Aniline

  • Reaction Setup: An oven-dried Schlenk tube is charged with palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Addition: Add the iodoanisole (1.0 equivalent), the amine (e.g., aniline, 1.2 equivalents), and the solvent (e.g., toluene).[4]

  • Reaction Execution: The Schlenk tube is sealed, and the mixture is heated in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.[18]

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired N-arylated amine.[4]

Visualization:

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-I(L₂)(HNR₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 ArI This compound (Ar-I) ArI->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base Base->Deprotonation Product Product (Ar-NR₂) Product->RedElim BaseHI [Base-H]⁺I⁻ BaseHI->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[4]

Heck Reaction

Application Note:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene.[19][20][21] It is a cornerstone of modern organic synthesis and is widely used in the production of fine chemicals and pharmaceutical intermediates, such as substituted styrenes and polyolefins.[10][19] The reaction's ability to form substituted alkenes makes it a valuable tool for modifying molecular scaffolds and introducing structural diversity in drug discovery programs.[20][22]

Data Presentation: Typical Reaction Parameters for Heck Reaction

ParameterValue/ConditionSource(s)
Aryl Halide Iodoanisole (1.0 equiv)[3]
Alkenes e.g., Methyl Acrylate
Palladium Catalyst Pd(OAc)₂ (4 mol%)
Ligand Triphenylphosphine (PPh₃, 5 mol%)[3]
Base Triethylamine (Et₃N, 1.5 equiv)[3]
Solvent EtOH[20]
Heating Microwave Irradiation (120 W, 150 °C)[3]
Reaction Time 40 minutes[3]

Experimental Protocol: Heck Reaction of Iodoanisole with an Alkene

  • Reaction Setup: In a microwave vial, combine iodoanisole (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (4 mol%), and triphenylphosphine (5 mol%).[3]

  • Base and Solvent Addition: Add triethylamine (1.5 equiv) as the base and a suitable solvent like ethanol.[3][20]

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture (e.g., 120 W) at a set temperature (e.g., 150 °C) for a specified time (e.g., 40 minutes).[3]

  • Work-up: After the reaction, cool the mixture and isolate the product using standard extraction procedures (e.g., dilution with water, extraction with an organic solvent, washing, and drying).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired substituted alkene.

Visualization:

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord MigratoryIns Migratory Insertion AlkeneCoord->MigratoryIns PdII_Alkyl R-Pd(II)-I(L₂) MigratoryIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-I(L₂) BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 ArI This compound (Ar-I) ArI->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->RedElim Product Product (Substituted Alkene) Product->BetaElim BaseHI [Base-H]⁺I⁻ BaseHI->RedElim

Caption: Catalytic cycle of the Heck cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Using 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is a cornerstone of modern organic chemistry. 3-Iodoanisole is a versatile and readily available building block for the construction of biaryl and other complex aromatic systems. Its iodo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties and subsequent reactivity of the resulting biaryl product. These application notes provide detailed protocols for the synthesis of biaryl and related compounds utilizing this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Transformation

The core transformation involves the coupling of this compound with a suitable partner to form a new carbon-carbon or carbon-heteroatom bond, leading to the desired biaryl or related compound.

G This compound This compound Biaryl Compound Biaryl Compound This compound->Biaryl Compound Pd Catalyst, Base Coupling Partner Coupling Partner Coupling Partner->Biaryl Compound Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Phenylboronic Acid, K2CO3, and Pd/C in DMF B Heat with Vigorous Stirring (e.g., 100-120 °C) A->B C Monitor by TLC B->C D Cool and Dilute with Ethyl Acetate C->D E Filter to Remove Solids D->E F Wash Organic Phase E->F G Dry and Concentrate F->G H Purify by Chromatography or Recrystallization G->H Heck_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Styrene, Pd(OAc)2, PPh3, and Et3N in Acetonitrile or DMF B Heat to 80-100 °C A->B C Monitor by TLC B->C D Cool and Dilute with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Application Notes and Protocols for Ullmann Condensation with 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Ullmann condensation reaction using 3-iodoanisole as a substrate. The Ullmann condensation is a versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in many biologically active molecules and pharmaceuticals.[1][2][3] The protocols outlined below describe the coupling of this compound with a representative amine (aniline) and a representative phenol, employing modern ligand-accelerated conditions that offer milder reaction parameters compared to traditional methods.[4][5][6]

Key Reaction Principles

The modern Ullmann condensation typically involves a copper(I) catalyst in the presence of a ligand, a base, and a suitable solvent.[1] The ligand, often a bidentate species like an amino acid or a diamine, accelerates the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.[4][6] The choice of base and solvent is crucial for the reaction's success, with common options including inorganic bases like cesium carbonate or potassium carbonate, and polar aprotic solvents such as dioxane or dimethylformamide (DMF).[1][4] Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[1]

Experimental Protocols

Two representative protocols for the Ullmann condensation of this compound are provided below: one for N-arylation (coupling with an amine) and one for O-arylation (coupling with a phenol).

Protocol 1: N-Arylation of Aniline with this compound

This protocol describes the synthesis of 3-methoxydiphenylamine.

Reaction Scheme:

This compound + Aniline --(CuI, Ligand, Base)--> 3-Methoxydiphenylamine

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add copper(I) iodide (CuI, specify mg, mmol, mol%), 1,10-phenanthroline (specify mg, mmol, mol%), and cesium carbonate (Cs₂CO₃, specify g, mmol, equivalents).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (specify g, mmol, equivalents) and aniline (specify g, mmol, equivalents) via syringe, followed by anhydrous toluene (specify mL).

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-methoxydiphenylamine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Arylation of Phenol with this compound

This protocol is adapted from the N,N-dimethylglycine-promoted synthesis of diaryl ethers and describes the synthesis of 3-methoxyphenoxybenzene.[4][5]

Reaction Scheme:

This compound + Phenol --(CuI, N,N-dimethylglycine, Base)--> 3-Methoxyphenoxybenzene

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine copper(I) iodide (CuI, 0.02 mmol, 2 mol%), N,N-dimethylglycine (0.15 mmol, 15 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and phenol (1.2 mmol, 1.2 equiv).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the desired 3-methoxyphenoxybenzene.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Data Presentation

Table 1: Reaction Parameters for N-Arylation of Aniline with this compound

ParameterValue
This compound1.0 mmol
Aniline1.2 mmol
Copper(I) iodide (CuI)5 mol%
1,10-Phenanthroline10 mol%
Cesium carbonate (Cs₂CO₃)2.0 equiv
SolventToluene
Temperature110 °C
Reaction Time24 h
Representative Yield75-90%

Table 2: Reaction Parameters for O-Arylation of Phenol with this compound [4][5]

ParameterValue
This compound1.0 mmol
Phenol1.2 mmol
Copper(I) iodide (CuI)2 mol%
N,N-Dimethylglycine15 mol%
Cesium carbonate (Cs₂CO₃)2.0 equiv
Solvent1,4-Dioxane
Temperature90 °C
Reaction Time24-48 h
Representative Yield80-95%

Visualizations

Experimental Workflow for Ullmann Condensation

Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: This compound & Nucleophile B Add Catalyst System: CuI, Ligand, Base A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent F->G H Filter Inorganic Salts G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for the Ullmann condensation of this compound.

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI Cu(I)X CuNu Cu(I)-Nu-R CuI->CuNu + R-Nu-H, -HX (Base mediated) NuH R-Nu-H (Amine/Phenol) Base Base CuIII Ar-Cu(III)(Nu-R)X CuNu->CuIII + this compound (Oxidative Addition) ArI This compound CuIII->CuI Reductive Elimination Product Ar-Nu-R (Product) CuIII->Product

Caption: Simplified catalytic cycle for the Ullmann condensation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3-iodoanisole for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, offering systematic steps to diagnose and resolve them.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield. How can I troubleshoot this?

Answer:

A low yield in the Suzuki coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Step 1: Analyze the Crude Reaction Mixture Before altering reaction parameters, it is crucial to understand the composition of your crude reaction mixture.[1] Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the presence of unreacted starting materials and byproducts.[1]

Step 2: Identify Common Side Products and Their Causes The presence of specific byproducts can indicate the root cause of the low yield:

  • Anisole (Dehalogenation Product): The formation of anisole suggests a dehalogenation side reaction.[1][2] This can be promoted by certain bases, solvents, or the palladium catalyst in the presence of a hydrogen source.[2][3] To mitigate this, consider screening different bases and ensure the reaction is conducted under a strictly inert atmosphere.[1][2]

  • Homocoupling Products: The formation of biaryls from the coupling of two identical boronic acid molecules is a common side reaction.[4] This can be due to slow transmetalation or catalyst decomposition.[5] Screening different ligands to accelerate transmetalation or using a more stable catalyst may be beneficial.[5]

  • Protodeboronation Product (Phenol): The presence of phenol indicates the instability of the boronic acid, which can be cleaved to produce the corresponding arene.[1] Using fresh, high-purity boronic acid or more stable boronic esters (e.g., pinacol esters) can help prevent this.[1][6]

Step 3: Evaluate and Optimize Reaction Parameters

If the analysis of the crude mixture does not point to a specific side reaction, consider the following factors:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, leading to reduced activity.[1] This can be caused by impurities or non-optimal reaction conditions.[1] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and adequate stirring to prevent catalyst aggregation.[6]

  • Reagent Quality: The purity of all reagents is critical. This compound can degrade over time, indicated by a brown or purple discoloration due to the liberation of elemental iodine.[2] Degraded starting material can poison the catalyst.[2] Purification by washing with sodium thiosulfate or sodium sulfite may be necessary.[2] Boronic acids are also susceptible to degradation.[6]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] It is essential to thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[6]

  • Temperature: While many Suzuki couplings require heating, excessive temperatures can accelerate catalyst decomposition and side reactions.[6][7] If the reaction is sluggish, a cautious increase in temperature may improve the rate.[6][8]

  • Base Selection: The base plays a crucial role in activating the organoboron species for transmetalation.[9][10] The strength and choice of base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][3] The optimal base often needs to be determined empirically.

  • Solvent Choice: The solvent can influence the reaction rate and yield. Solvent systems like DMF/water or dioxane/water are commonly used.[1][5] Anhydrous solvents may be necessary in some cases to prevent protodeboronation.[5]

Below is a logical workflow for troubleshooting low yields:

G start Low Yield in this compound Suzuki Coupling analysis Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS) start->analysis unreacted_sm Unreacted Starting Material? analysis->unreacted_sm byproducts Side Products Identified? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base/Solvent - Temperature - Reagent Purity unreacted_sm->optimize_conditions Yes dehalogenation Anisole Detected (Dehalogenation) byproducts->dehalogenation Yes protodeboronation Phenol Detected (Protodeboronation) byproducts->protodeboronation Yes homocoupling Homocoupling Product Detected byproducts->homocoupling Yes byproducts->optimize_conditions No solution1 Screen Bases Ensure Inert Atmosphere dehalogenation->solution1 solution2 Use Fresh/High-Purity Boronic Acid or Ester protodeboronation->solution2 solution3 Screen Ligands Use Stable Catalyst homocoupling->solution3 end Improved Yield optimize_conditions->end solution1->end solution2->end solution3->end

Troubleshooting workflow for low yield in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of this compound?

The base is essential for the activation of the organoboron species, which facilitates the transmetalation step in the catalytic cycle.[9][10][11] It is believed to have multiple roles, including the formation of a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻) and accelerating the reductive elimination step.[9][11]

Q2: Which palladium catalyst and ligand should I choose for the coupling of this compound?

The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, often promote the oxidative addition and reductive elimination steps and can be beneficial for electron-rich aryl halides like this compound.[1] While triphenylphosphine (PPh₃) is a classic ligand, more advanced ligands often provide better results.[1] N-heterocyclic carbenes (NHCs) are another effective class of ligands.[1]

Q3: How can I prevent the degradation of this compound?

To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, amber-colored container, preferably under an inert atmosphere.[2] For long-term storage, refrigeration is recommended.[2] Exposure to light, heat, and air should be minimized during handling.[2]

Q4: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted organic synthesis can be an effective technique for improving yields and reducing reaction times in Suzuki coupling reactions, including those with iodoanisole derivatives.[12] It allows for precise temperature and pressure control.[13]

Data Presentation

The following table summarizes yields for Suzuki coupling reactions of iodoanisole and related compounds under various conditions, as reported in the literature.

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)-K₂CO₃DMFReflux89.4[1]
4-Iodoanisole2-Methylphenylboronic acid---Acetone/Water--[14]
IodobenzenePhenylboronic acidPd-IPG (0.3 mol%)-NaOHEthanol/Water60>99[15]
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄PPh₃Na₂CO₃Dioxane/Water120 (MW)75[12]
3-Chloroanisole2,6-Dimethylphenylboronic acidP2 (precatalyst)XPhosK₃PO₄Dioxane/Water25Good Conversion[16]

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronic ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid or ester, the base, the palladium catalyst, and the ligand (if separate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by performing several vacuum-argon cycles.[13]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) with vigorous stirring.[17][18] The reaction progress can be monitored by TLC or LC-MS.[5]

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired product.[1][5]

Mandatory Visualization

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdi_complex Ar-Pd(II)-I(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)2 Base pdi_ar_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pdi_ar_complex reductive_elimination Reductive Elimination pdi_ar_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 3-Iodoanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homo-coupling during cross-coupling reactions with 3-iodoanisole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and data to facilitate successful and high-yield cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of this compound reactions, and why is it a problem?

A1: Homo-coupling is an undesired side reaction where two molecules of this compound couple to form 3,3'-dimethoxybiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to similar physical properties to the target molecule.

Q2: What are the primary causes of this compound homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The main causes of homo-coupling include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of the organometallic coupling partner or oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homo-coupling.[1][2][3][4]

  • Catalyst Choice and State: The use of Pd(II) precatalysts can sometimes lead to homo-coupling before the active Pd(0) species is generated.[3][5] The choice of ligand is also critical; less bulky or electron-poor ligands may not sufficiently stabilize the palladium catalyst, leading to side reactions.[1][6]

  • Reaction Conditions: Suboptimal conditions such as high temperatures, inappropriate choice of base or solvent, and high catalyst loading can favor the homo-coupling pathway.[1][7][8]

Q3: How can I minimize homo-coupling in a Suzuki-Miyaura coupling reaction with this compound?

A3: To minimize homo-coupling in Suzuki reactions, consider the following strategies:

  • Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6][7] These ligands promote the desired cross-coupling pathway.

  • Base Selection: The choice of base can be critical. Weaker bases like K₂CO₃ or stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ can be effective depending on the substrate.[6][7]

  • Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions.[7]

Q4: I'm observing significant alkyne homo-coupling (Glaser coupling) in my Sonogashira reaction with this compound. What should I do?

A4: Alkyne homo-coupling is a common issue in Sonogashira reactions and is often promoted by the copper(I) co-catalyst.[5][7] To mitigate this:

  • Utilize Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[7] This often requires a more active palladium catalyst system.

  • Control Reaction Temperature: High temperatures can promote homo-coupling.[7] Running the reaction at a lower temperature for a longer duration may be beneficial.

  • Choice of Base: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in copper-free conditions.[1][7]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homo-coupling pathway.[3]

Q5: Can the purity of this compound affect the extent of homo-coupling?

A5: Yes, the purity of this compound is crucial. Degraded starting material containing impurities like elemental iodine can poison the palladium catalyst, leading to lower yields and potentially promoting side reactions.[8] It is recommended to use freshly purified this compound for best results.

Troubleshooting Guides

Issue 1: Significant Formation of 3,3'-dimethoxybiphenyl in a Suzuki Coupling Reaction
Potential CauseTroubleshooting RecommendationRationale
Oxygen in the Reaction Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere.[1][9][10]Oxygen can promote the oxidative homo-coupling of the boronic acid partner and can lead to the formation of Pd(II) species that facilitate this side reaction.[2][4]
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands.[6][7]These ligands stabilize the Pd(0) catalyst and promote the reductive elimination step of the cross-coupling cycle over side reactions.[6]
Suboptimal Base Screen different bases. Consider switching from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄, Cs₂CO₃) or vice versa.[6][7]The base influences the rate of transmetalation and can affect catalyst stability. The optimal base is substrate-dependent.
High Reaction Temperature Lower the reaction temperature and monitor for a longer reaction time.Higher temperatures can sometimes favor undesired side reactions like homo-coupling over the desired cross-coupling.[7]
Issue 2: Formation of Di-alkyne Byproduct in a Sonogashira Coupling Reaction
Potential CauseTroubleshooting RecommendationRationale
Copper-Catalyzed Alkyne Dimerization Switch to a "copper-free" Sonogashira protocol. If copper is necessary, use high-purity copper(I) iodide in minimal amounts.[1][7]The copper(I) co-catalyst is a primary promoter of oxidative alkyne homo-coupling (Glaser coupling).[5]
Presence of Oxygen Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[3]Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[3]
Inappropriate Base Use a bulky amine base like diisopropylethylamine (DIPEA). Ensure the amine is dry and pure.[1]The choice of amine base can influence the reaction pathway and selectivity.
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly, for example, via a syringe pump.[3]Maintaining a low concentration of the alkyne can kinetically disfavor the second-order homo-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid with Minimized Homo-Coupling

Reagents and Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add degassed toluene and degassed water (e.g., 10:1 ratio).

  • In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Reagents and Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed THF and degassed DIPEA.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[1]

Visualizing the Troubleshooting Process

Troubleshooting_Homo_Coupling Troubleshooting Workflow for Homo-Coupling in this compound Reactions Start Homo-Coupling Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Suzuki Suzuki Coupling Reaction_Type->Suzuki Suzuki Sonogashira Sonogashira Coupling Reaction_Type->Sonogashira Sonogashira Check_Inert Verify Inert Atmosphere (Degas Solvents) Suzuki->Check_Inert Copper_Free Switch to Copper-Free Protocol Sonogashira->Copper_Free Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Inert->Optimize_Ligand Slow_Addition Slow Alkyne Addition Optimize_Base Optimize Base Optimize_Ligand->Optimize_Base Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Check_Purity Check Reagent Purity Lower_Temp->Check_Purity Copper_Free->Check_Inert Also check Copper_Free->Slow_Addition Slow_Addition->Lower_Temp Resolved Issue Resolved Check_Purity->Resolved

Caption: A workflow for troubleshooting homo-coupling in cross-coupling reactions.

Prevention_Strategy_Relationships Key Prevention Strategies and Their Interdependencies Main_Goal Minimize Homo-Coupling Inert_Atmosphere Rigorous Inert Atmosphere Main_Goal->Inert_Atmosphere Catalyst_System Optimized Catalyst System Main_Goal->Catalyst_System Reaction_Conditions Controlled Reaction Conditions Main_Goal->Reaction_Conditions Reagent_Control Reagent Purity & Stoichiometry Main_Goal->Reagent_Control Inert_Atmosphere->Catalyst_System protects catalyst Degassing Solvent/Reagent Degassing Inert_Atmosphere->Degassing Catalyst_System->Reaction_Conditions influences conditions Bulky_Ligands Bulky/Electron-Rich Ligands Catalyst_System->Bulky_Ligands Active_Catalyst Efficient Pd(0) Generation Catalyst_System->Active_Catalyst Low_Temp Lower Temperature Reaction_Conditions->Low_Temp Optimal_Base Optimal Base Selection Reaction_Conditions->Optimal_Base Purity High Purity of this compound Reagent_Control->Purity

Caption: Logical relationships between key strategies for preventing homo-coupling.

References

Technical Support Center: Grignard Reaction with 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-iodoanisole in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Failure to initiate is a common issue. The primary causes are an inactive magnesium surface and the presence of moisture.[1][2]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2][3]

    • Solution: Activate the magnesium. This can be done by mechanically crushing the turnings to expose a fresh surface or by chemical activation.[2][3][4] Common chemical activators include a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][5] The disappearance of iodine's purple color or the evolution of ethylene gas indicates successful activation.[1][2]

  • Presence of Moisture: Grignard reagents are highly sensitive to water.[2] Trace amounts in glassware, solvent, or on the magnesium surface can quench the reaction.

    • Solution: Ensure all glassware is rigorously dried by flame-drying under vacuum or oven-drying.[2][5] Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF).[6][7] THF is often preferred for less reactive aryl halides.[8]

  • Reagent Purity: Ensure the this compound is pure and dry. Some commercial sources may contain stabilizers like copper that could interfere.[9]

Q2: The reaction starts but then stops, or my yield is very low. What could be the problem?

A2: Low yields can result from incomplete reaction, side reactions, or premature quenching of the Grignard reagent.

  • Wurtz Coupling: A major side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form 3,3'-dimethoxybiphenyl.[1] This is favored by high local concentrations of the aryl halide and elevated temperatures.[1][4]

    • Solution: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration.[5] Maintain a gentle reflux and avoid excessive heating.[2]

  • Incomplete Reaction: The reaction may halt if the magnesium surface becomes coated with byproducts or if the reaction time is insufficient.

    • Solution: Ensure vigorous stirring to keep the magnesium surface exposed. Allow sufficient reaction time until most or all of the magnesium has been consumed.[5]

  • Atmospheric Moisture: If the reaction setup is not properly sealed, moisture from the air can slowly quench the Grignard reagent.

    • Solution: Maintain a positive pressure of an inert gas (like Nitrogen or Argon) throughout the reaction and use drying tubes.[10]

Q3: The reaction mixture turned very dark or black. Is this normal?

A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent.[1] However, a very dark or black color may indicate decomposition or significant side reactions, potentially caused by overheating or impurities in the starting materials.[5] If yields are poor, this could be a contributing factor.

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

A4: Before adding the electrophile, you can confirm the formation and determine the concentration of the Grignard reagent by titration. A common method involves titrating a sample of the Grignard solution against a solution of iodine in THF with LiCl until the brown color disappears.[11] This provides an accurate molarity, allowing for precise stoichiometric control in the subsequent reaction step.

Experimental Protocol and Data

General Protocol for 3-methoxy-phenylmagnesium iodide

This protocol is a representative procedure and may require optimization.

1. Preparation and Setup:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel.[2]

  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[2]

2. Reagent Preparation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine as an activator.[2]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.[2]

3. Initiation and Reaction:

  • Add a small portion (~10%) of the this compound solution to the stirring magnesium suspension.[1]

  • The reaction may be initiated by gentle warming with a heat gun or the heat from your palm.[2][10] Look for signs of reaction such as bubbling from the magnesium surface and a change in color.[4]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4]

  • After the addition is complete, continue to stir the mixture for 1-3 hours, or until the magnesium is consumed.[5]

4. Work-up:

  • Cool the reaction flask in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data Summary
ParameterValue/RangeNotes
Reagents
This compound1.0 eqEnsure it is dry and pure.
Magnesium1.1 - 1.5 eqTurnings are commonly used. Must be activated.
SolventAnhydrous Ether or THFTHF is often better for aryl halides.[8]
Conditions
TemperatureReflux (35-66 °C)Maintain gentle reflux. Avoid excessive heat.[2]
Reaction Time1 - 3 hoursMonitor for consumption of magnesium.[5]
AtmosphereInert (N₂ or Ar)Crucial to prevent quenching by moisture.[5]

Visual Guides

Experimental Workflow

G Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_glass Flame-dry glassware prep_reagents Prepare anhydrous solvent and reagents prep_glass->prep_reagents add_mg Add Mg turnings and activator (e.g., I₂) to flask prep_reagents->add_mg add_halide_sol Add small portion of This compound solution add_mg->add_halide_sol initiate Initiate reaction (gentle warming) add_halide_sol->initiate slow_add Slowly add remaining This compound initiate->slow_add reflux Reflux for 1-3 hours slow_add->reflux cool Cool reaction in ice bath reflux->cool quench Quench with sat. NH₄Cl(aq) cool->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate

Caption: Workflow for the preparation of 3-methoxyphenylmagnesium iodide.

Troubleshooting Decision Tree

G Grignard Reaction Troubleshooting start Reaction fails to initiate q_dry Are glassware and solvents completely dry? start->q_dry a_dry_no Flame-dry all glassware. Use anhydrous solvent. q_dry->a_dry_no No q_mg Is Mg activated? q_dry->q_mg Yes a_mg_no Activate Mg: - Crush turnings - Add I₂ or 1,2-dibromoethane q_mg->a_mg_no No low_yield Reaction starts but yield is low q_mg->low_yield Yes, but... q_addition Was aryl iodide added slowly? low_yield->q_addition a_addition_no Slow, dropwise addition minimizes Wurtz coupling. q_addition->a_addition_no No q_atmosphere Was an inert atmosphere maintained? q_addition->q_atmosphere Yes a_atmosphere_no Use N₂ or Ar and drying tubes to exclude moisture. q_atmosphere->a_atmosphere_no No

Caption: Decision tree for troubleshooting common Grignard reaction issues.

References

Technical Support Center: Purification of 3-Iodoanisole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the vacuum distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has a brown or purple tint. Can I still distill it directly?

A1: A brown or purple color indicates the presence of elemental iodine (I₂), which is a sign of degradation.[1] It is highly recommended to remove the free iodine before distillation. The presence of iodine can promote further decomposition at elevated temperatures during distillation. For purification, you can dissolve the discolored this compound in a suitable organic solvent like diethyl ether and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[1]

Q2: What are the primary causes of this compound degradation?

A2: The degradation of this compound is primarily caused by exposure to light and heat. The carbon-iodine bond is relatively weak and can break under these conditions, leading to the formation of free radicals and subsequent decomposition.[1]

Q3: How should I properly store this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably in an amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term storage, refrigeration is recommended.

Q4: What is the purpose of the copper stabilizer found in some commercial this compound?

A4: Copper is often added as a stabilizer to halogenated compounds. It acts as a radical scavenger, helping to prevent the auto-decomposition of the compound, especially during storage and distillation.

Q5: At what pressure should I perform the vacuum distillation of this compound?

A5: The optimal pressure for vacuum distillation depends on your vacuum pump's capability and the thermal stability of your compound. A common practice is to choose a pressure that results in a boiling point between 45 °C and 180 °C to prevent decomposition.[2] For this compound, a pressure of around 19 mmHg will lower the boiling point to approximately 77-78 °C, which is a safe temperature range.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Bumping (Sudden, violent boiling) - Uneven heating.- Lack of nucleation sites.- Too rapid a pressure drop.- Use a magnetic stirrer and a stir bar in the distilling flask for even heating.[3]- Do not use boiling chips for vacuum distillation as the trapped air is quickly removed, rendering them ineffective.[3]- Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).- Ensure the system is slowly and carefully evacuated before heating.[3]
Foaming - Presence of high molecular weight impurities or surfactants.- Apply vacuum gradually.- Use a larger distilling flask to provide more headspace.- Add a few drops of a high-boiling, inert anti-foaming agent.
Product is discolored after distillation - Distillation temperature is too high, causing thermal decomposition.- Presence of oxygen due to leaks in the system.- Lower the distillation temperature by using a better vacuum (lower pressure).- Ensure all joints are well-sealed with appropriate vacuum grease.[3]- Check for and repair any leaks in the vacuum apparatus.
No product distilling over - Vacuum is not low enough.- Thermometer bulb is not correctly placed.- Insufficient heating.- Check the vacuum system for leaks and ensure the pump is functioning correctly.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- The heating bath temperature should typically be 20-30 °C higher than the boiling point of the liquid at the given pressure.
Distillation rate is very slow - Inadequate heating.- Poor insulation of the distillation column.- Gradually increase the heating mantle temperature.- Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 766-85-8[4][5][6][7]
Molecular Formula C₇H₇IO[4][6][7]
Molecular Weight 234.03 g/mol [6][7]
Appearance Clear colorless to yellow liquid[8]
Density 1.965 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.613[4]

Table 2: Boiling Point of this compound at Various Pressures

PressureBoiling Point
760 mmHg (Atmospheric)244-245 °C[4]
726 mmHg237 °C
19 mmHg77-78 °C

Experimental Protocols

Protocol 1: Pre-Distillation Purification of Discolored this compound

Objective: To remove free iodine from crude this compound.

Materials:

  • Crude (discolored) this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in approximately 3-4 volumes of diethyl ether in a separatory funnel.

  • Add the saturated sodium thiosulfate solution and shake the funnel vigorously. The brown/purple color should disappear as the iodine is reduced to colorless iodide.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing with sodium thiosulfate solution if any color persists in the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, decolorized this compound, which is now ready for vacuum distillation.[1]

Protocol 2: Vacuum Distillation of this compound

Objective: To purify this compound by vacuum distillation.

Materials:

  • Pre-purified this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with a condenser, receiving flask, and thermometer)

  • Vacuum pump or water aspirator

  • Cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum grease

  • Clamps

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks.

    • Lightly grease all ground-glass joints to ensure a good seal.[3]

    • Place a magnetic stir bar in the distilling flask.

    • Add the pre-purified this compound to the distilling flask (no more than two-thirds full).

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum. The liquid may bubble as residual volatile impurities are removed.

    • Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the measured pressure, change to a clean, pre-weighed receiving flask.

    • Collect the main fraction over a stable temperature range.

    • Monitor the distillation until almost all the liquid has distilled, but do not distill to dryness to avoid the risk of peroxide formation and potential explosion.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Weigh the receiving flask to determine the yield of purified this compound.

Visualizations

Purification_Workflow A Crude this compound (Discolored) B Dissolve in Organic Solvent A->B C Wash with aq. Sodium Thiosulfate B->C D Separate Aqueous Layer C->D E Wash with Water and Brine D->E F Dry with Anhydrous MgSO4 E->F G Filter F->G H Solvent Removal (Rotary Evaporation) G->H I Vacuum Distillation H->I J Pure this compound I->J

Figure 1. General workflow for the purification of this compound.

Troubleshooting_Distillation start Distillation Problem q1 Is the liquid 'bumping' violently? start->q1 s1 - Use magnetic stirring - Ensure slow, even heating - Introduce an ebulliator q1->s1 Yes q2 Is the distillate discolored? q1->q2 No s1->q2 s2 - Lower the pressure - Check for vacuum leaks - Reduce heating temperature q2->s2 Yes q3 Is there no distillate collecting? q2->q3 No end Successful Distillation s2->end s3 - Check vacuum level - Ensure proper thermometer placement - Increase heating q3->s3 Yes q3->end No s3->end

Figure 2. Decision-making workflow for troubleshooting vacuum distillation.

References

Technical Support Center: 3-Iodoanisole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodoanisole, focusing specifically on the removal of iodine impurities.

Troubleshooting Guide

Visible discoloration of this compound to brown or purple is a common issue, indicating the presence of elemental iodine (I₂) as an impurity.[1] This degradation can be caused by exposure to light, heat, or incompatible reagents.[1] The presence of iodine can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings, by poisoning the catalyst.[1]

Problem: My this compound is discolored (brown/purple).

This troubleshooting guide provides a step-by-step workflow to address iodine contamination.

G cluster_0 start Discolored this compound (Brown/Purple Tint) wash Wash with aq. Sodium Thiosulfate or Sodium Bisulfite Solution start->wash color_check Is the organic layer colorless? wash->color_check Observe color_check->wash No, repeat wash separate Separate Aqueous Layer color_check->separate Yes end_impure Persistent Color: Consider Column Chromatography or consult further color_check->end_impure After multiple washes wash_water Wash with Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate distill Consider Vacuum Distillation for Higher Purity filter_evaporate->distill end_pure Pure this compound distill->end_pure

Caption: Troubleshooting workflow for removing iodine impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound turned brown or purple?

A1: The brown or purple color indicates the presence of elemental iodine (I₂), which forms due to the degradation of this compound.[1] The carbon-iodine bond is susceptible to cleavage by light and heat, leading to the formation of this colored impurity.[1]

Q2: Can I use discolored this compound in my reaction?

A2: It is highly recommended to purify the this compound before use. The free iodine can act as a catalyst poison, particularly in sensitive reactions like palladium-catalyzed cross-couplings, which can lead to lower yields and the formation of byproducts.[1]

Q3: What is the standard laboratory procedure for removing iodine from this compound?

A3: The most common method is to wash a solution of the crude this compound (typically in an organic solvent like diethyl ether or dichloromethane) with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2][3] These reagents reduce the colored elemental iodine (I₂) to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.[1][3]

Q4: How do I know when the iodine has been completely removed?

A4: The disappearance of the brown or purple color from the organic layer is a clear visual indicator that the elemental iodine has been quenched.[1][2][3] If the color persists after the first wash, the washing step should be repeated with a fresh portion of the reducing agent solution.[1]

Q5: Are there other purification methods for this compound?

A5: Yes. After the initial aqueous wash, this compound, being a liquid at room temperature, can be further purified by vacuum distillation.[2] This method is effective for separating it from non-volatile impurities. For challenging separations or removal of other organic impurities, column chromatography may also be employed.

Q6: How should I properly store this compound to prevent future degradation?

A6: To minimize degradation, this compound should be stored in a cool, dark place, such as a refrigerator (2-8 °C).[1] It is best kept in an amber-colored, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and air.[1] Some commercial sources supply this compound with copper as a stabilizer.[4]

Experimental Protocols

Protocol 1: Removal of Iodine Impurities using Sodium Thiosulfate Wash

Objective: To remove visible iodine contamination from a sample of this compound.

Materials:

  • Discolored this compound

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., 5-10 volumes of diethyl ether).

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium thiosulfate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[3]

  • Observation: Allow the layers to separate. The organic layer should become colorless, indicating the reduction of iodine to iodide.[1][3] If color persists, drain the aqueous layer and repeat the wash with a fresh portion of sodium thiosulfate solution.

  • Water Wash: Once the organic layer is colorless, wash it with an equal volume of deionized water to remove residual thiosulfate salts.

  • Brine Wash: Perform a final wash with an equal volume of brine to facilitate the removal of dissolved water from the organic layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Chemical Rationale: Iodine Quenching

The purification process relies on a redox reaction where sodium thiosulfate reduces elemental iodine to iodide.

G I2 I₂ (Elemental Iodine - Colored) Na2S2O3 2S₂O₃²⁻ (from Sodium Thiosulfate) I2->Na2S2O3 + NaI 2I⁻ (Iodide Ion - Colorless) I2->NaI Reduction Na2S4O6 S₄O₆²⁻ (Tetrathionate Ion) Na2S2O3->Na2S4O6 Oxidation NaI->Na2S4O6 +

Caption: Reaction of iodine with thiosulfate to form colorless products.

Quantitative Data Summary

Purification MethodTypical Reagents/ConditionsPurity AssessmentExpected Outcome
Aqueous Wash 10% Sodium Thiosulfate or Sodium Bisulfite solutionVisualDisappearance of brown/purple color from organic layer
Vacuum Distillation Boiling Point: 244-245 °C at atmospheric pressure[4][5]GC, NMRSeparation from non-volatile impurities
Column Chromatography Silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate)TLC, GC, NMRSeparation from other organic impurities

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the base and solvent for cross-coupling reactions involving 3-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Q2: Why is the choice of base and solvent so critical in these reactions?

The base and solvent system is crucial for a successful cross-coupling reaction. The base is often required to activate one of the coupling partners, such as forming a more nucleophilic boronate species in Suzuki-Miyaura reactions or deprotonating the amine in Buchwald-Hartwig amination. The solvent must dissolve the reactants, catalyst, and base to a sufficient extent, and it can also influence the stability and reactivity of the catalytic species. The polarity of the solvent can affect the rate and selectivity of the reaction.[1][2]

Q3: I am observing significant amounts of anisole as a byproduct. What is causing this?

The formation of anisole is a result of a side reaction called hydrodeiodination. This can be promoted by several factors, including high temperatures, the presence of a strong base, or exposure to light.[3] To minimize this, consider using milder reaction conditions, screening different bases, and ensuring your reaction is protected from light.

Q4: My reaction is not going to completion, and I'm recovering my starting material. What should I check first?

If you are observing low conversion of this compound, several factors could be at play:

  • Catalyst Deactivation: Ensure your palladium catalyst is active and not poisoned by impurities in your starting materials or solvents. The appearance of palladium black can be an indicator of catalyst decomposition.[4]

  • Inefficient Base: The base may not be strong enough or soluble enough in the reaction medium to effectively promote the catalytic cycle.

  • Sub-optimal Solvent: The chosen solvent may not be suitable for the specific reaction, leading to poor solubility of reagents or catalyst deactivation.

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Deactivated? - Incorrect loading? start->check_catalyst check_base Evaluate Base - Strength sufficient? - Solubility issues? check_catalyst->check_base Catalyst OK optimize_ligand Optimize Ligand - Use bulky, electron-rich ligand? check_catalyst->optimize_ligand Catalyst issue check_solvent Assess Solvent - Reagents soluble? - Degassed properly? check_base->check_solvent Base OK solution Improved Yield check_base->solution Switch Base check_boronic_acid Check Boronic Acid Quality - Protodeboronation? - Purity? check_solvent->check_boronic_acid Solvent OK check_solvent->solution Change Solvent check_boronic_acid->optimize_ligand Boronic acid OK check_boronic_acid->solution Use fresh boronic acid/ester optimize_temp Adjust Temperature - Too high/low? optimize_ligand->optimize_temp optimize_temp->solution

A workflow for troubleshooting low yields in Suzuki coupling.

Common Problems and Solutions:

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable, especially in the presence of water at high temperatures, leading to the formation of anisole.

    • Solution: Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). Minimize reaction time and temperature where possible.[4][6]

  • Insoluble Base: Inorganic bases like potassium carbonate may have low solubility in organic solvents.

    • Solution: Use a finer powder of the base to increase surface area, increase the stirring rate, or switch to a more soluble base like cesium carbonate.[7] The addition of water as a co-solvent can also improve the solubility and efficacy of some bases.[2]

Sonogashira Coupling

Issue: Formation of homo-coupled diyne byproduct (Glaser coupling).

Troubleshooting Workflow:

start Homo-coupling in Sonogashira check_copper Evaluate Copper Co-catalyst - Promoting Glaser coupling? start->check_copper check_amine Assess Amine Base - Impurities? - Steric hindrance? check_copper->check_amine Copper-free protocol ineffective solution Minimized Homo-coupling check_copper->solution Switch to copper-free conditions check_atmosphere Verify Inert Atmosphere - Oxygen present? check_amine->check_atmosphere Amine base OK check_amine->solution Use bulky, dry amine (e.g., DIPEA) optimize_catalyst Optimize Pd Catalyst/Ligand - System prone to homo-coupling? check_atmosphere->optimize_catalyst Atmosphere is inert check_atmosphere->solution Ensure rigorous degassing optimize_catalyst->solution

Troubleshooting workflow for Sonogashira homo-coupling.

Common Problems and Solutions:

  • Copper-Mediated Alkyne Dimerization: The copper(I) co-catalyst, while often necessary, can promote the oxidative homo-coupling of the terminal alkyne.

    • Solution: Consider a "copper-free" Sonogashira protocol. If copper is required, use high-purity copper(I) iodide and ensure strictly anaerobic conditions.[5][8]

  • Solvent Choice: The solvent can influence the reaction rate and the extent of side reactions.

    • Solution: While THF and triethylamine are common, for some substrates, polar aprotic solvents like DMF may be beneficial. However, be aware that THF can sometimes promote the formation of palladium black.[9]

Buchwald-Hartwig Amination

Issue: Low conversion or decomposition of starting materials.

Common Problems and Solutions:

  • Base Incompatibility: The choice of base is critical and highly dependent on the amine substrate. Strong bases like sodium tert-butoxide are common but can cause side reactions with sensitive functional groups.

    • Solution: Screen a variety of bases, including weaker inorganic bases like cesium carbonate or potassium phosphate, especially if your substrate is base-sensitive.[10] For some systems, soluble organic bases like DBU can be advantageous.[11]

  • Solvent Effects: The solvent can significantly impact the reaction outcome.

    • Solution: Toluene and dioxane are commonly used solvents.[12] For aryl iodides, using dioxane instead of toluene has been shown to improve yields in some cases.[13] Greener solvent alternatives like 2-MeTHF are also being explored.[14]

Heck Coupling

Issue: Low selectivity and formation of regioisomers.

Common Problems and Solutions:

  • Alkene Isomerization: The double bond in the product can isomerize under the reaction conditions.

    • Solution: Adding a base is necessary to neutralize the HX formed and regenerate the catalyst. The choice of base can influence the reaction. The addition of silver or thallium salts can sometimes reduce alkene isomerization.[15]

  • Ligand Effects: The ligand on the palladium catalyst plays a crucial role in selectivity.

    • Solution: While some Heck reactions can be performed "ligand-free," the use of bulky, electron-rich phosphine ligands can improve selectivity and catalyst stability.[5]

Data Presentation: Base and Solvent Screening

The following tables summarize the effects of different bases and solvents on the yield of cross-coupling reactions with iodoanisole derivatives.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

EntryBaseSolventYield (%)
1K₂CO₃DMF/H₂O (1:2)91
2Cs₂CO₃DMF/H₂O (1:2)Effective
3Na₂CO₃EtOH/H₂O (3:1)98
4NaOHDMF/H₂O (1:1)Not effective
5TEADMF/H₂O (1:1)Low conversion

Data compiled from multiple sources.[1][7][16]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

EntrySolventBaseYield (%)
1DMF/H₂O (1:2)K₂CO₃91
2EtOH/H₂O (3:1)Na₂CO₃98
3TolueneK₂CO₃Moderate
4Dioxane/H₂OK₂CO₃Good
5Neat H₂OK₃PO₄Selective

Data compiled from multiple sources.[2][7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineBaseSolventTemperature (°C)
1Primary/SecondaryNaOt-BuToluene80-110
2AnilinesCs₂CO₃Dioxane100
3Hindered AminesLHMDSToluene120

General conditions based on literature.[8][10]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general starting point and may require optimization for different alkynes.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Slowly add phenylacetylene (1.2 mmol) to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point and may need to be optimized for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Signaling Pathways and Experimental Workflows

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-I) pd0->oxidative_addition This compound transmetalation Transmetalation (Ar-Pd(II)-Ar') oxidative_addition->transmetalation Ar'B(OR)2 + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

start Start Experiment setup Reaction Setup - Flame-dry glassware - Add reagents under inert gas start->setup solvents Add Degassed Solvents and Base setup->solvents react Heat and Stir (Monitor by TLC/GC) solvents->react workup Aqueous Work-up - Quench reaction - Extract product react->workup purify Purification - Column chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

A generalized experimental workflow for cross-coupling reactions.

References

dealing with steric hindrance in 3-Iodoanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers in overcoming challenges associated with steric hindrance in reactions involving 3-iodoanisole.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields or failing completely. What are the likely causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are frequently due to steric hindrance from the meta-methoxy group, which can impede the catalyst's access to the C-I bond. This hindrance can slow down or prevent the crucial oxidative addition step in the catalytic cycle.

Potential Causes & Recommended Solutions:

  • Ineffective Ligand: Standard phosphine ligands (e.g., PPh₃) may be too small or not electron-rich enough to facilitate the reaction with a hindered substrate.

    • Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands.[1][2] These ligands are designed to stabilize the palladium center and promote oxidative addition with sterically demanding substrates.[1][3] Consider ligands such as SPhos, XPhos, or RuPhos.[1][2]

  • Inadequate Base: The strength and type of base are critical for the transmetalation step. Weaker bases may not be effective.

    • Solution: Employ a stronger base to facilitate the reaction. While Na₂CO₃ or K₂CO₃ are common, bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide can significantly improve yields for hindered couplings.[4]

  • Suboptimal Reaction Temperature: The activation energy for the oxidative addition of a sterically hindered aryl iodide is higher than for unhindered substrates.

    • Solution: Increase the reaction temperature. Reactions involving hindered substrates often require heating, typically in the range of 80-120 °C, to overcome the activation barrier.[3][5]

  • Incorrect Palladium Precursor: The choice of palladium source can influence the formation of the active Pd(0) catalyst.

    • Solution: Use a precursor that readily forms the active Pd(0) species. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices when paired with appropriate phosphine ligands.[6][7]

Guide 2: Buchwald-Hartwig Amination

Question: I am struggling to achieve high conversion in the Buchwald-Hartwig amination of this compound with a primary or secondary amine. What should I try?

Answer:

The Buchwald-Hartwig amination is highly sensitive to steric effects on both the aryl halide and the amine.[8] The combination of a hindered aryl halide like this compound and a bulky amine can make C-N bond formation particularly challenging.

Potential Causes & Recommended Solutions:

  • Steric Clash Between Ligand and Substrate: The chosen ligand may not provide the right balance of steric bulk and accessibility.

    • Solution: Utilize specialized, sterically demanding phosphine ligands. The development of bulky phosphine ligands has been crucial for expanding the scope of this reaction.[9] Ligands like Josiphos, XPhos, or BrettPhos are designed to handle hindered substrates effectively.[2]

  • Base Incompatibility: The base must be strong enough to deprotonate the amine without causing side reactions.

    • Solution: Use a non-nucleophilic, strong base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly if solubility is an issue.

  • Solvent Effects: The solvent can impact the solubility of the catalytic species and the overall reaction rate.

    • Solution: Use anhydrous, aprotic polar solvents. Toluene, dioxane, and THF are standard solvents for the Buchwald-Hartwig amination. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.

Guide 3: Heck Reaction

Question: My Heck reaction between this compound and an alkene is sluggish and produces significant side products. How can I optimize this?

Answer:

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene.[10] With a substrate like this compound, steric factors can influence the rate of oxidative addition and subsequent migratory insertion steps.

Potential Causes & Recommended Solutions:

  • Low Catalyst Activity: The catalyst may not be active enough at lower temperatures.

    • Solution: Increase the reaction temperature. Heck reactions often require temperatures above 100 °C to proceed efficiently.[11] Solvents like DMF, NMP, or xylenes are suitable for these higher temperatures.[11]

  • Inappropriate Base: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[10]

    • Solution: Use an appropriate organic or inorganic base. Triethylamine (Et₃N) is a common choice, particularly for Jeffery conditions. Inorganic bases like NaOAc or Na₂CO₃ are also frequently used.[11]

  • Ligand Choice: While many Heck reactions are performed "ligandless" (relying on solvent or substrate coordination), hindered substrates often benefit from a supporting ligand.

    • Solution: Add a phosphine ligand. PPh₃ or P(o-tol)₃ can help stabilize the catalyst and promote the desired reaction pathway. For particularly challenging substrates, more specialized ligands may be required.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a particular problem for this compound compared to other iodoanisole isomers?

A1: In this compound, the methoxy group is in a meta position relative to the iodine. This geometry means the methoxy group, while not directly adjacent to the iodine, is close enough to sterically shield one side of the carbon-iodine bond. This shielding can hinder the approach of the bulky palladium catalyst complex, which is a necessary step for the initial oxidative addition in most cross-coupling reactions.

Q2: What is the general role of bulky, electron-rich phosphine ligands in overcoming steric hindrance?

A2: Bulky, electron-rich phosphine ligands, often called Buchwald ligands, play a dual role.[1][2] Their large size promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the cleavage of the carbon-halide bond.

Q3: Can changing the coupling partner (e.g., the boronic acid or amine) help mitigate steric hindrance?

A3: Absolutely. If you have flexibility in your synthetic design, choosing a smaller, less sterically demanding coupling partner can significantly improve reaction outcomes. For example, in a Suzuki coupling, using phenylboronic acid will be more facile than using 2,4,6-trimethylphenylboronic acid.

Q4: Are there alternatives to palladium catalysis for these types of reactions?

A4: Yes, research into alternative catalysts is ongoing. For C-N bond formation, copper-catalyzed Ullmann-type reactions are a classical alternative, although they often require harsher conditions.[8] More recently, nickel-based catalysts have emerged as a cost-effective and highly effective alternative for a variety of cross-coupling reactions, including those involving sterically hindered substrates.[12]

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield

The following table summarizes representative data on how the choice of a phosphine ligand can impact the yield of a Suzuki-Miyaura coupling reaction between a sterically hindered aryl halide and a boronic acid.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane100< 20
2Pd(OAc)₂P(Cy)₃K₂CO₃Dioxane10065
3Pd₂(dba)₃SPhosK₃PO₄Toluene10092
4Pd₂(dba)₃XPhosK₃PO₄Toluene100> 95

Data is illustrative and compiled based on general performance trends for sterically hindered aryl halides.[1][2][7] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid using a bulky phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equivalents)

  • Anhydrous, degassed Toluene

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.035 mmol). Add a small amount of the anhydrous toluene to this vial and swirl gently to form the catalyst mixture.

  • Reagent Addition: Evacuate and backfill the main reaction flask with an inert gas (repeat 3 times). Under a positive pressure of inert gas, add the catalyst mixture to the reaction flask via cannula or syringe, followed by the remaining anhydrous, degassed toluene (to achieve a ~0.2 M concentration).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound starting material is consumed (typically 4-12 hours).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Steric Hindrance in this compound

Steric_Hindrance cluster_molecule This compound Structure cluster_catalyst C1 C C2 C C1->C2 I I C1->I C3 C C2->C3 C4 C C3->C4 O O C3->O C5 C C4->C5 C6 C C5->C6 C6->C1 CH3 CH₃ O->CH3 Pd_cat Bulky Pd(0)L₂ Catalyst Pd_cat->C1 Hindered Approach exp1 Steric shield from meta-methoxy group exp1->C3 exp2 Reaction site for oxidative addition exp2->C1 Troubleshooting_Workflow start Start: Low Yield or No Reaction with this compound q1 Is your ligand appropriate for hindered substrates? start->q1 sol1 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Use a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaO tBu) q2->sol2 No q3 Is the temperature high enough? q2->q3 Yes sol2->q3 sol3 Increase reaction temperature (e.g., 80-120 °C) q3->sol3 No q4 Are reagents pure & solvent dry/degassed? q3->q4 Yes sol3->q4 sol4 Purify starting materials. Use anhydrous, degassed solvent. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

References

managing temperature control in 3-Iodoanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 3-Iodoanisole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to temperature management.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
TC-01 Rapid, uncontrolled temperature increase (runaway reaction) during diazotization. The diazotization of 3-anisidine is a highly exothermic reaction.[1] Adding the sodium nitrite solution too quickly can generate heat faster than the cooling system can remove it.1. Slow the rate of addition: Add the sodium nitrite solution dropwise, ensuring the temperature does not rise above 5 °C.[2] 2. Improve cooling efficiency: Ensure the reaction flask is adequately submerged in the cooling bath (ice-salt or a mechanical chiller). Use a larger cooling bath if necessary. 3. Pre-cool all solutions: Cool the solutions of 3-anisidine/acid and sodium nitrite to 0-5 °C before beginning the addition.
TC-02 Low yield of this compound. Decomposition of the diazonium salt: If the temperature during diazotization exceeds the optimal 0-5 °C range, the diazonium salt intermediate will decompose before it can react with the iodide source.[2] Side reactions: Higher temperatures can promote the formation of byproducts, such as 3-methoxyphenol, by reaction with water.[2]1. Strict temperature monitoring: Use a calibrated thermometer and maintain the reaction temperature strictly between 0-5 °C throughout the diazotization and iodide addition steps.[1][2] 2. Use the diazonium salt immediately: The diazonium salt is unstable and should be used in the subsequent iodination step without delay.[2]
TC-03 Presence of significant phenolic impurities (e.g., 3-methoxyphenol) in the final product. The diazonium salt reacts with water to form a phenol. This reaction is accelerated at higher temperatures.1. Maintain low temperature: Keep the reaction temperature below 5 °C to minimize this side reaction.[2] 2. Ensure complete reaction with iodide: Use a sufficient excess of the iodide source (e.g., potassium iodide) and allow adequate reaction time at the controlled temperature before allowing the mixture to warm up.
TC-04 Product discoloration (turning brown or purple) during workup or storage. This compound can degrade upon exposure to heat and light, releasing elemental iodine which causes discoloration.1. Protect from light: Conduct the workup and store the final product in amber-colored containers or protected from light. 2. Avoid excessive heat: Use gentle heating during any distillation for purification and store the product in a cool, dark place, preferably refrigerated (2-8 °C). 3. Wash with a reducing agent: During the workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any traces of iodine.

Frequently Asked Questions (FAQs)

Q1: What is the critical temperature range for the synthesis of this compound via the Sandmeyer reaction?

A1: The most critical stage is the diazotization of 3-anisidine, which must be maintained between 0–5 °C.[2] This low temperature is essential to ensure the stability of the intermediate aryl diazonium salt.[1] Temperatures above this range can lead to rapid decomposition, often with vigorous nitrogen gas evolution, and the formation of phenolic byproducts.[2]

Q2: Why is the diazotization reaction so exothermic?

A2: The reaction between the primary aromatic amine (3-anisidine) and nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the diazonium salt is an exothermic process.[1] Careful control is necessary to absorb the heat generated, which is why methods like using crushed ice directly in the reaction mixture or slow, controlled addition of reagents are employed.[3]

Q3: Can I run the reaction at a temperature below 0 °C?

A3: While temperatures slightly below 0 °C are generally acceptable, excessively low temperatures can cause the reaction mixture to freeze or the reagents to crystallize.[2] This can lead to poor mixing and localized concentration gradients, which may be problematic once the reaction initiates. The 0–5 °C range is the established optimal window.

Q4: My reaction produced a very low yield, but I kept the temperature in the correct range. What else could be the problem?

A4: If temperature control was adequate, other factors could be responsible for a low yield. These include:

  • Impure starting materials: Ensure the 3-anisidine is of high purity.

  • Incorrect stoichiometry: Verify the molar ratios of the amine, acid, sodium nitrite, and potassium iodide.

  • Insufficiently acidic conditions: The diazotization reaction requires a strong acidic medium.

  • Degradation of the product during workup: this compound can be sensitive to prolonged exposure to heat or light.[4]

Q5: Are there alternative synthesis methods with less stringent temperature control?

A5: While the classical Sandmeyer reaction requires strict low-temperature control, some modern variations may offer a wider operating window. For example, using tert-butyl nitrite as the diazotizing agent in an organic solvent can sometimes be performed at 0 °C and then warmed to higher temperatures for the iodination step.[5] Additionally, flow chemistry reactors provide superior heat exchange and mixing, allowing for safer and more controlled diazotization reactions, potentially at temperatures closer to ambient.[6]

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol outlines the synthesis of this compound from 3-anisidine, emphasizing the critical temperature control steps.

Materials:

  • 3-Anisidine

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In the three-necked flask, combine 3-anisidine and deionized water.

    • Place the flask in an ice bath and begin stirring.

    • Slowly add concentrated hydrochloric acid. Stir until the 3-anisidine has completely dissolved, forming the hydrochloride salt.

    • Cool the solution to 0–5 °C.

  • Diazotization (CRITICAL TEMPERATURE STEP):

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0–5 °C.

    • Fill the dropping funnel with the cold sodium nitrite solution.

    • Add the sodium nitrite solution dropwise to the stirred aniline salt solution. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. The addition should be slow enough to prevent any temperature rise above 5 °C.

    • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • Prepare a solution of potassium iodide in deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. The temperature should still be maintained below 10 °C during this addition.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm slowly to room temperature.

    • Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove dissolved iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation if necessary.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_temp Was temperature maintained at 0-5°C during diazotization? start->check_temp temp_high Probable Cause: Diazonium salt decomposition check_temp->temp_high No check_reagents Were reagents high purity and stoichiometry correct? check_temp->check_reagents Yes solve_temp Solution: Improve cooling, slow reagent addition, pre-cool solutions temp_high->solve_temp end Re-run experiment with corrective actions solve_temp->end reagents_bad Probable Cause: Impure starting materials or incorrect ratios check_reagents->reagents_bad No check_workup Was product protected from heat and light during workup? check_reagents->check_workup Yes solve_reagents Solution: Verify purity and recalculate molar equivalents reagents_bad->solve_reagents solve_reagents->end workup_bad Probable Cause: Product degradation check_workup->workup_bad No check_workup->end Yes solve_workup Solution: Use amber glassware, avoid excessive heating during purification workup_bad->solve_workup solve_workup->end

Caption: Troubleshooting workflow for low product yield.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-Anisidine in HCl(aq) B 2. Cool solution to 0-5°C A->B D 4. Dropwise addition of NaNO2 to Anisidine salt solution (Maintain 0-5°C) B->D C 3. Prepare and cool NaNO2 solution (0-5°C) C->D E 5. Add KI solution (Maintain <10°C) D->E F 6. Warm to RT, then gently heat to complete E->F G 7. Extraction with organic solvent F->G H 8. Wash with Na2S2O3 and brine G->H I 9. Dry and concentrate H->I J 10. Purify via vacuum distillation I->J

Caption: Key stages of the this compound synthesis process.

References

Technical Support Center: 3-Iodoanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-iodoanisole. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

General Handling and Stability of this compound

Before proceeding with specific reaction workups, it is crucial to address the stability of this compound itself, as its degradation can be a primary source of experimental issues.

FAQs

Q1: My this compound has a brown or purple tint. Can I still use it?

A1: Discoloration indicates the formation of elemental iodine due to degradation.[1] While trace discoloration may not completely inhibit a reaction, it is strongly recommended to purify the this compound before use. The presence of iodine can poison catalysts, particularly palladium catalysts, leading to reduced yields and the formation of impurities.[1]

Q2: How can I purify discolored this compound?

A2: A simple and effective method is to wash a solution of the this compound (e.g., in diethyl ether) with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1] The iodine color will be discharged as it is reduced to colorless iodide. Afterwards, perform a standard aqueous workup by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent in vacuo.[1]

Q3: What are the main causes of this compound degradation?

A3: The primary factors are exposure to light, heat, and air.[1] The carbon-iodine bond is susceptible to homolytic cleavage under thermal or photochemical conditions. Strong bases and certain metals can also promote degradation.[1]

Q4: How should I properly store this compound?

A4: To maintain its integrity, store this compound in a cool, dark place, such as a refrigerator (2-8 °C), in a tightly sealed, amber-colored container under an inert atmosphere like nitrogen or argon.[1]

Q5: I am observing significant amounts of anisole as a byproduct. What is the cause?

A5: The formation of anisole is due to hydrodeiodination, a degradation process where the iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by heat, light, or certain reagents in your reaction mixture.[1]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Troubleshooting Guide & FAQs

Q1: My Sonogashira reaction is not proceeding to completion, and I see unreacted this compound.

A1: Several factors could be at play:

  • Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Use fresh catalysts or those stored properly under an inert atmosphere.

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).[2]

  • Base Quality: The amine base (e.g., triethylamine) should be anhydrous and of high purity.

Q2: I am observing a significant amount of alkyne homocoupling byproduct.

A2: This is a common issue, primarily caused by oxygen.[2]

  • Improve Inert Atmosphere: Refine your technique for excluding air from the reaction. This includes thorough degassing of solvents and maintaining a good inert gas flow.

  • Copper Catalyst Concentration: While catalytic amounts of copper are necessary, excessive amounts can sometimes favor homocoupling. Try reducing the copper catalyst loading.

Q3: The reaction mixture turned black, and the yield is low.

A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:

  • High Temperatures: While some reactions require heat, excessive temperatures can lead to catalyst agglomeration and deactivation.

  • Inadequate Ligand Protection: If using a palladium source that requires a ligand (e.g., PPh₃), ensure the ligand-to-metal ratio is sufficient to stabilize the palladium nanoparticles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reaction Setup:

  • To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[2]

  • Seal the flask with septa and purge with an inert gas (nitrogen or argon).[2]

  • Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.[2]

  • Stir the mixture for 5 minutes to dissolve the solids.[2]

  • Slowly add phenylacetylene (1.2 mmol, 132 µL) via syringe. A color change or precipitate formation may be observed.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[2]

Workup Procedure:

  • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).[2]

  • Filter the mixture through a pad of celite or silica gel to remove insoluble salts, washing the pad with additional ethyl acetate.[2]

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the amine base, followed by a wash with brine (1 x 20 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Quantitative Data
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF/Et₃NRT2-4High
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene706~90
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF805~85

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Add this compound, Pd catalyst, CuI inert Purge with Inert Gas reagents->inert solvents Add Anhydrous Solvents & Base inert->solvents alkyne Add Alkyne solvents->alkyne stir Stir at RT alkyne->stir monitor Monitor by TLC stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute filter Filter through Celite/Silica dilute->filter wash Aqueous Washes (NH4Cl, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

A typical workflow for a Sonogashira coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Troubleshooting Guide & FAQs

Q1: My Suzuki reaction has a low yield. What are the common causes?

A1: Low yields in Suzuki couplings with this compound can often be attributed to:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).

  • Inadequate Base: The base is crucial for the transmetalation step. Ensure the base is strong enough and present in sufficient quantity (typically 2-3 equivalents). Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can lead to catalyst deactivation and side reactions like the homocoupling of the boronic acid.

Q2: How do I choose the right solvent and base?

A2: The optimal solvent and base combination is often substrate-dependent and may require screening.

  • Solvents: A mixture of an organic solvent and water is often effective (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O). The water can aid in dissolving the inorganic base and facilitate the reaction.

  • Bases: The strength of the base can influence the reaction rate. For this compound, K₂CO₃ and Cs₂CO₃ are often effective. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary.

Q3: I see both my starting materials remaining. What should I check first?

A3: Unreacted starting materials suggest a problem with the catalytic cycle initiation or turnover.

  • Catalyst and Ligand: Verify the quality and loading of your palladium catalyst and ligand. For an electron-rich aryl iodide like this compound, ligands that promote oxidative addition, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can be beneficial.

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Reaction Setup:

  • In an oven-dried flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC.

Workup Procedure:

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data
Boronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
4-Formylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O90~90
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O80~88

Troubleshooting Workflow

Suzuki_Troubleshooting cluster_issues Potential Issues cluster_solutions1 Solutions for Unreacted Starting Materials cluster_solutions2 Solutions for Side Products start Low Yield in Suzuki Coupling analyze Analyze Crude Reaction (TLC, GC/MS, LC/MS) start->analyze sm_present Starting Materials Present? analyze->sm_present side_products Side Products Observed? analyze->side_products check_catalyst Verify Catalyst/Ligand Activity & Loading sm_present->check_catalyst check_base Check Base (Purity, Equivalents) sm_present->check_base check_temp Optimize Temperature sm_present->check_temp check_degas Improve Degassing sm_present->check_degas homocoupling Homocoupling? -> Improve Degassing side_products->homocoupling dehalogenation Anisole Formed? -> Screen Bases/Solvents side_products->dehalogenation protodeboronation Phenol Formed? -> Use Fresh Boronic Acid/Ester side_products->protodeboronation

A workflow for troubleshooting low yields in Suzuki coupling.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is slow or gives a low yield.

A1: Common culprits for inefficient Buchwald-Hartwig aminations include:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both oxidative addition and reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The presence of water can be detrimental.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is necessary.

Q2: I am observing hydrodehalogenation (formation of anisole) as a major side product.

A2: This side reaction can compete with the desired amination.

  • Optimize Ligand and Base: The ligand and base combination can influence the relative rates of reductive elimination and β-hydride elimination (which can lead to dehalogenation). Screening different ligands and bases may be necessary.

  • Amine Equivalents: Using a slight excess of the amine can sometimes suppress this side reaction.

Q3: Can I use primary amines in this reaction?

A3: Yes, but they can be more challenging than secondary amines. The choice of ligand and reaction conditions is particularly important to avoid side reactions like the formation of diarylated amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (10 mL).

  • Add this compound (1.0 mmol, 234 mg) followed by aniline (1.2 mmol, 112 mg).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or GC/LC.

Workup Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data
AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10085-95
MorpholinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃ (1.5)Dioxane110>90
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH100~85

Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_labels pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(I) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺I⁻ pd2_complex->amine_complex amine_coordination + R₂NH - L amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex deprotonation + Base - Base-H⁺I⁻ amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination l1 Oxidative Addition l2 Amine Coordination & Deprotonation l3 Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.

Troubleshooting Guide & FAQs

Q1: My Heck reaction is giving low yields and a mixture of regioisomers.

A1: Regioselectivity and yield can be influenced by several factors:

  • Alkene Substitution: The electronic nature and steric bulk of the alkene substrate play a significant role. Electron-poor alkenes generally work well.

  • Ligand Effects: The ligand on the palladium catalyst can influence the regioselectivity of the migratory insertion step.

  • Base: The base is required to regenerate the Pd(0) catalyst. Common bases include triethylamine, sodium acetate, and potassium carbonate.

Q2: The product isomerizes during the reaction.

A2: Double bond isomerization of the product can occur, especially at higher temperatures or with certain bases.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may minimize isomerization.

  • Base Choice: A weaker base might reduce the extent of isomerization.

Experimental Protocol: Heck Reaction of this compound with Styrene

Reaction Setup:

  • To a reaction vessel, add this compound (1.0 mmol, 234 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol, 10.5 mg).

  • Add a base such as triethylamine (1.5 mmol, 209 µL) and a solvent like DMF or acetonitrile (10 mL).

  • Purge the vessel with an inert gas.

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).

Workup Procedure:

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data
AlkenePalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
StyrenePd(OAc)₂ (2)Et₃N (1.5)DMF100>90
n-Butyl acrylatePd(OAc)₂ (1)K₂CO₃ (1.5)NMP120~85
Methyl acrylatePdCl₂(PPh₃)₂ (3)NaOAc (2)Acetonitrile80~92

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides. It typically requires higher temperatures than palladium-catalyzed reactions.

Troubleshooting Guide & FAQs

Q1: My Ullmann reaction is not working or is very slow.

A1: The Ullmann reaction is often sensitive to reaction conditions:

  • Copper Source: The reactivity of the copper is critical. "Activated" copper powder or soluble copper(I) salts like CuI are commonly used. The quality of the copper reagent can significantly impact the reaction.

  • High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C) and high-boiling polar solvents like DMF, NMP, or pyridine.

  • Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a ligand, such as 1,10-phenanthroline or various diamines, which can solubilize the copper species and accelerate the reaction at lower temperatures.

  • Base: A base is required to deprotonate the nucleophile (e.g., phenol or amine). K₂CO₃ or Cs₂CO₃ are common choices.

Q2: I am getting a low yield and recovery of starting material.

A2: In addition to the points above, consider the following:

  • Substrate Reactivity: Aryl iodides are more reactive than bromides or chlorides. Electron-withdrawing groups on the aryl halide can increase its reactivity.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the reaction.

Experimental Protocol: Ullmann Ether Synthesis of this compound with Phenol

Reaction Setup:

  • To an oven-dried flask, add phenol (1.2 mmol, 113 mg), a base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and a high-boiling solvent like DMF or NMP (10 mL).

  • Heat the mixture to allow for the formation of the phenoxide.

  • Add copper(I) iodide (0.1 mmol, 19 mg), a ligand if desired (e.g., 1,10-phenanthroline, 0.2 mmol, 36 mg), and this compound (1.0 mmol, 234 mg).

  • Heat the reaction mixture to 120-160 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or GC.

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate or toluene.

  • Filter the organic layer through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia or a dilute acid solution to remove residual copper, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Grignard Reaction

The formation of a Grignard reagent from this compound allows for its use as a nucleophile in reactions with various electrophiles.

Troubleshooting Guide & FAQs

Q1: I am having trouble initiating the Grignard reagent formation.

A1: This is a very common issue.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous ether solvents (diethyl ether or THF) must be used.

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by methods such as:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Crushing the magnesium turnings with a glass rod in the flask.

  • Concentration: A high local concentration of the aryl halide can help initiate the reaction. Start by adding a small amount of the this compound solution to the magnesium and wait for the reaction to begin before adding the rest.

Q2: My Grignard reaction is giving a low yield of the desired product and a lot of biphenyl byproduct.

A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling between the Grignard reagent and unreacted this compound.

  • Slow Addition: Add the this compound solution slowly to the magnesium to maintain a low concentration of the aryl halide.

  • Temperature Control: While some heat may be needed for initiation, the reaction can become very exothermic. Maintain a gentle reflux.

  • Addition of Electrophile: Once the Grignard reagent is formed, cool the solution before slowly adding the electrophile to control the exothermicity of the reaction.

Experimental Protocol: Grignard Reaction of this compound with Benzaldehyde

Part A: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask under a positive pressure of argon or nitrogen.

  • Add a small crystal of iodine.

  • In a separate dry flask, prepare a solution of this compound (1.0 mmol, 234 mg) in anhydrous THF (5 mL).

  • Add a small portion (~0.5 mL) of the this compound solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde and Workup

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Quantitative Data
ElectrophileProduct TypeTypical Yield (%)
BenzaldehydeSecondary Alcohol~80-95
AcetoneTertiary Alcohol~75-90
Carbon Dioxide (CO₂)Carboxylic Acid~70-85
Ethyl FormateSecondary Alcohol (after 2 eq. Grignard)~60-75

Logical Workflow for Grignard Reagent Formation

Grignard_Formation cluster_activation Activation Methods start Initiate Grignard Formation check_initiation Reaction Initiated? (Color change, bubbling) start->check_initiation add_iodine Add I₂ Crystal check_initiation->add_iodine No proceed Proceed with Slow Addition of Aryl Halide check_initiation->proceed Yes crush_mg Crush Mg Turnings add_iodine->crush_mg Still No Initiation add_dbe Add 1,2-Dibromoethane crush_mg->add_dbe Still No Initiation add_dbe->check_initiation

Decision workflow for initiating Grignard reagent formation.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 3-Iodoanisole and 4-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A common challenge is the selection of appropriate coupling partners and the prediction of their relative reactivity. This guide provides an objective comparison of the reactivity of 3-iodoanisole and 4-iodoanisole in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

Executive Summary

In Suzuki coupling reactions, the reactivity of the aryl halide is a critical factor influencing reaction efficiency and yield. Both this compound and 4-iodoanisole are effective substrates, but their isomeric structures give rise to notable differences in reactivity. These differences are primarily governed by a combination of electronic and steric effects. Generally, 4-iodoanisole exhibits slightly higher reactivity and often provides better yields under standard conditions compared to this compound. This is attributed to the less sterically hindered nature of the para-substituted isomer and the electronic influence of the methoxy group.

Reactivity Comparison: Electronic and Steric Effects

The relative reactivity of aryl halides in the Suzuki coupling follows the general trend: I > Br > Cl > F.[1] The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The efficiency of this step is influenced by both the electronic properties and the steric environment of the aryl halide.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group. In 4-iodoanisole, the methoxy group is in the para position relative to the iodine atom, exerting its electron-donating effect through resonance. This increases the electron density on the aromatic ring, which can slightly deactivate the aryl halide towards oxidative addition.[3] Conversely, in this compound, the methoxy group is in the meta position, and its electron-donating effect is primarily inductive, which has a less pronounced impact on the reaction center. While electron-withdrawing groups generally accelerate the oxidative addition, the electron-donating nature of the methoxy group in both isomers makes them generally less reactive than unsubstituted iodobenzene.[4]

Steric Effects: Steric hindrance around the carbon-iodine bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[5][6] In 4-iodoanisole, the methoxy group is positioned away from the site of reaction, resulting in minimal steric hindrance. However, in this compound, the methoxy group is in closer proximity to the iodine atom, creating a more sterically crowded environment. This increased steric hindrance is a key factor contributing to the generally lower reactivity of this compound compared to its para-isomer.

Quantitative Data Summary

ParameterThis compound4-Iodoanisole
Typical Yield GoodExcellent
Reaction Time Generally longerGenerally shorter
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Palladium complexes (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄)
Base Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃)Milder bases are often sufficient (e.g., K₂CO₃, Na₂CO₃)
Solvent Aprotic polar solvents (e.g., DMF, Dioxane)Aprotic polar solvents (e.g., DMF, Toluene, Ethanol)

Note: The data presented is a synthesis of typical results and may vary depending on the specific reaction conditions, catalyst, and boronic acid partner used.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and 4-iodoanisole with phenylboronic acid.

Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling.[7][8]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium on carbon (10 wt. %, 1.4 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF to the flask.

  • The mixture is refluxed, for example using a microwave reactor, for a specified time (e.g., 90 minutes for high conversion).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is based on general methodologies for Suzuki couplings of haloanisoles.[9]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed dioxane and water are added to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield 3-methoxybiphenyl.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool and Quench (add Water) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterize (NMR, MS)

A generalized workflow for performing a Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) transmetalation Transmetalation r2by2->transmetalation base Base base->transmetalation product R¹-R² pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product pd_complex1->transmetalation pd_complex2->reductive_elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to 3-Iodoanisole and 3-Bromoanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and overall cost-effectiveness. This guide provides an objective comparison of 3-iodoanisole and 3-bromoanisole, two common building blocks in organic synthesis, across three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.

Core Physicochemical Properties: The Basis of Reactivity

The fundamental difference in reactivity between this compound and 3-bromoanisole lies in the disparity of their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.

PropertyThis compound3-Bromoanisole
Molecular Weight 234.04 g/mol 187.04 g/mol
C-X Bond Dissociation Energy ~270 kJ/mol (for C₆H₅I)[1]~330 kJ/mol (for C₆H₅Br)[1]

This significant difference in bond energy underpins the generally higher reactivity of this compound, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo- counterpart.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, comparing the performance of iodo- and bromo-aromatics in key cross-coupling reactions. While direct comparative data for the 3-isomers under identical conditions is not always available, the data for structurally similar anisole derivatives provide a strong indication of the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The higher reactivity of the C-I bond in iodoanisole typically leads to higher yields under milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd-bidentate complexKOButDMF--Good
4-Iodoanisole Phenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFMicrowave1.592%
4-Bromoanisole Phenylboronic acidPd/RHA (0.5 mol%)K₂CO₃Ethanol10024Good

Note: "Good" yield indicates a successful reaction as reported in the literature without a specific percentage provided. Data for 4-isomers are used as representative examples.

Heck Reaction

In the Mizoroki-Heck reaction, which couples aryl halides with alkenes, aryl iodides consistently outperform aryl bromides, often requiring lower temperatures and shorter reaction times.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Iodoanisole AcrylatePd Complex----High[1]
Bromoanisole AcrylatePd Complex----Moderate[1]
4-Bromoanisole StyrenePd(OAc)₂/HUGPHOS-2Cs₂CO₃DMF110146.5%

Note: Specific isomers and reaction conditions were not detailed in the general comparison.

Buchwald-Hartwig Amination

For C-N bond formation, the enhanced reactivity of this compound is particularly advantageous, enabling couplings with a broader range of amines and often proceeding with higher efficiency.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Iodoanisole Anilineγ-Fe₂O₃@MBD/Pd-Co (0.05 mol%)K₂CO₃Water50-High
3-Bromophenylamine Aryl BromidePd(OAc)₂/Phosphine LigandNaOButToluene80-1102-24Moderate to Excellent

Note: Data for bis(3-bromophenyl)amine is used as a representative example for a 3-substituted bromoaromatic.

Visualizing the Chemical Logic

The decision to use this compound versus 3-bromoanisole can be guided by several factors, including the desired reaction rate, temperature sensitivity of other functional groups, and cost.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound or 3-Bromoanisole) PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Stille) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal Intermediate Ar-Pd(II)L_n-R' or Ar-Pd(II)L_n-NR₂ Transmetal->Intermediate ReductElim Reductive Elimination Intermediate->ReductElim ReductElim->Pd0 Regeneration Product Ar-R' or Ar-NR₂ ReductElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

The initial oxidative addition step is typically faster for this compound due to the weaker C-I bond, leading to a more efficient overall catalytic cycle.

Decision_Workflow Start Start: Choose Aryl Halide Reactivity High Reactivity & Mild Conditions Required? Start->Reactivity Cost Cost is Primary Constraint? Reactivity->Cost No Iodo Use this compound Reactivity->Iodo Yes Cost->Iodo No Bromo Use 3-Bromoanisole Cost->Bromo Yes Considerations Consider higher catalyst loading, stronger base, or longer reaction times for 3-bromoanisole. Bromo->Considerations

Caption: Decision workflow for selecting the appropriate anisole halide.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be optimized for specific substrates and reaction scales.

Suzuki-Miyaura Coupling of 3-Haloanisole with Phenylboronic Acid

Materials:

  • This compound or 3-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To an oven-dried round-bottom flask, add 3-haloanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Equip the flask with a condenser and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction of 3-Haloanisole with Styrene

Materials:

  • This compound or 3-Bromoanisole (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.

  • Add DMF, followed by 3-haloanisole, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 3-Haloanisole with Morpholine

Materials:

  • This compound or 3-Bromoanisole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line, magnetic stirrer, heating block

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 3-haloanisole and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

The choice between this compound and 3-bromoanisole in cross-coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive substrate due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[1] This makes it the ideal choice for reactions requiring mild conditions, low catalyst loadings, or when coupling with less reactive partners. Conversely, 3-bromoanisole is a more cost-effective starting material, and with optimized reaction conditions (e.g., higher temperatures, more active catalyst systems, or longer reaction times), it can be a viable and economical alternative for many applications. This guide provides the foundational data and protocols to assist researchers in navigating this choice and successfully implementing these versatile building blocks in their synthetic endeavors.

References

A Comparative Guide to the Analysis of 3-Iodoanisole Reaction Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 3-iodoanisole is critical for the validity of research outcomes and the safety of final pharmaceutical products.[1][2] The synthesis of this compound, a key building block in many pharmaceuticals, can produce a variety of byproducts, including regioisomers and poly-iodinated species.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile impurities.[1]

This guide provides a detailed comparison of GC-MS with other analytical techniques for the analysis of this compound reaction byproducts, supported by a comprehensive experimental protocol and representative data.

Experimental Protocol: GC-MS Analysis of this compound Reaction Mixture

This protocol outlines a standard procedure for the analysis of volatile byproducts from a this compound synthesis reaction.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the sample in a volatile solvent such as hexane or ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the low ppm range).[1]

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Parameters: The following table details the typical parameters for a GC-MS system configured for the analysis of halogenated aromatic compounds.

Parameter Value Reference
GC System Agilent Intuvo 9000 GC or similar[5]
Mass Spectrometer Agilent 5977B GC/MSD or similar[5]
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[1]
Carrier Gas Helium[6]
Flow Rate 1.0 - 1.5 mL/min (constant flow)[1][6]
Inlet Temperature 250 °C[1]
Injection Volume 1 µL
Injection Mode Splitless or Split (adjust ratio based on concentration)[1]
Oven Program Initial: 50 °C (hold 1.5 min), Ramp 1: 30 °C/min to 180 °C, Ramp 2: 20 °C/min to 280 °C (hold 20 min)[6]
Transfer Line Temp. 280 °C[6]
MS Source Electron Ionization (EI)[1]
Ionization Energy 70 eV[6]
Source Temperature 230 °C
Mass Scan Range 50–450 m/z[6]

Data Presentation: Potential Reaction Byproducts

The direct iodination of anisole typically yields a mixture of ortho- and para-isomers, with the potential for di-iodinated products.[3][4] While the synthesis of this compound often involves a multi-step process to ensure regioselectivity, these isomers remain common impurities.[4] The following table summarizes potential byproducts and provides representative GC-MS data.

Compound Molecular Weight Expected Retention Time (min) Key Mass Fragments (m/z) Relative Abundance (%)
Anisole (starting material)108.14~5.5108, 93, 78, 65Varies
2-Iodoanisole234.03~8.2234, 219, 91, 77< 5%
This compound (product) 234.03 ~8.5 234, 219, 91, 77 > 90%
4-Iodoanisole234.03~8.7234, 219, 107, 77< 5%
2,4-Diiodoanisole359.93~12.1360, 345, 218, 90< 1%

Note: Retention times are estimates and will vary based on the specific GC column and conditions used. Relative abundance is hypothetical and depends on reaction conversion and selectivity.

Experimental Workflow Visualization

The logical flow from sample collection to data analysis is a critical component of a reproducible analytical method.

GCMS_Workflow GC-MS Analysis Workflow for this compound Byproducts cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilution in Volatile Solvent (e.g., Hexane) Reaction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 50-450) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Deconvolution Peak Deconvolution TIC->Deconvolution LibrarySearch Mass Spectral Library Search (e.g., NIST) Deconvolution->LibrarySearch Quantification Quantification (Peak Area Integration) LibrarySearch->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC-MS analysis of this compound reaction byproducts.

Comparison with Alternative Analytical Methods

While GC-MS is highly effective for this analysis, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can serve as powerful alternatives or complementary methods, particularly for less volatile or thermally labile compounds.[1]

Feature GC-MS (Gas Chromatography-Mass Spectrometry) LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separates compounds based on boiling point and polarity in a gaseous mobile phase.Separates compounds based on their interaction with a liquid mobile phase and stationary phase.
Analytes Best for volatile and semi-volatile, thermally stable compounds.[1]Wide range of compounds, including non-volatile and thermally labile molecules.
Resolution Offers exceptional chromatographic resolution for volatile compounds.[1]High resolution, especially with UPLC, but may be lower than GC for some volatile isomers.[1]
Ionization Primarily Electron Ionization (EI), providing reproducible fragmentation patterns for library matching.[1]Softer ionization techniques like ESI and APCI, which often preserve the molecular ion.[1]
Advantages - Extensive and standardized spectral libraries (e.g., NIST) for confident identification.- High sensitivity, especially with Negative Chemical Ionization (NCI).[1]- Robust and highly reproducible.- Broad applicability to a wider range of compound polarities and molecular weights.- No need for analyte volatility.- Can analyze compounds that would decompose at high GC temperatures.
Limitations - Limited to thermally stable and volatile compounds.- Derivatization may be required for polar compounds.- Mobile phase can cause ion suppression, affecting sensitivity.- Spectral libraries are less comprehensive than for EI-GC-MS.
Application to this compound Ideal for identifying and quantifying volatile byproducts like isomers (2- and 4-iodoanisole) and di-iodinated species.Useful if non-volatile byproducts from side reactions or starting materials are expected. APCI may offer better sensitivity for nonpolar iodoanisoles than ESI.[1]

References

A Comparative Guide to Validating the Structure of 3-Iodoanisole Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and development of novel therapeutics and functional materials, rapid and unambiguous structural validation is paramount. This guide provides a comprehensive comparison of using ¹H and ¹³C NMR spectroscopy for the structural elucidation of 3-iodoanisole derivatives, complete with experimental data, detailed protocols, and a comparative look at alternative analytical methods.

The Power of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For derivatives of this compound, NMR is instrumental in confirming the identity and position of various substituents on the aromatic ring. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, researchers can piece together the precise molecular architecture.

Comparative Analysis of this compound Derivatives

The electronic nature and position of substituents on the this compound core significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a selection of its derivatives, illustrating these effects.

Table 1: ¹H NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
This compound7.28 (d)7.26 (d)7.00 (t)6.87 (dd)3.78 (s, 3H, -OCH₃)
3-Iodo-4-methoxybenzaldehyde8.31 (d)-7.86 (dd)6.93 (d)9.82 (s, 1H, -CHO), 3.98 (s, 3H, -OCH₃)
1-Iodo-2,4-dimethoxybenzene-6.42 (d)6.31 (dd)7.61 (d)3.84 (s, 3H, -OCH₃), 3.79 (s, 3H, -OCH₃)
4-Bromo-3-iodoanisole7.61 (d)-7.05 (dd)6.75 (d)3.85 (s, 3H, -OCH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets).

Table 2: ¹³C NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Carbons (δ, ppm)
This compound159.9131.094.3138.8122.9111.955.4 (-OCH₃)
3-Iodo-4-methoxybenzaldehyde162.8141.186.5132.1131.4110.5189.4 (-CHO), 56.8 (-OCH₃)
1-Iodo-2,4-dimethoxybenzene158.874.8139.2161.499.2107.056.3 (-OCH₃), 55.6 (-OCH₃)
4-Bromo-3-iodoanisole159.4135.294.8112.5131.8112.156.3 (-OCH₃)

Experimental Protocols

Reproducible and high-quality NMR data are contingent on meticulous sample preparation and data acquisition. Below is a standard protocol for the analysis of this compound derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the differentiation of CH, CH₂, and CH₃ groups.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Structural Validation

The process of validating the structure of a synthesized this compound derivative using NMR follows a logical workflow.

G Workflow for NMR-based Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Referencing) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling) data_proc->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation comparison Comparison with Expected Structure structure_elucidation->comparison validation Structure Validated comparison->validation

Caption: A typical workflow for the structural validation of a small molecule.

Comparison with Alternative Methods

While NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about molecular connectivity and stereochemistry in solution. Non-destructive.[1]Lower sensitivity compared to mass spectrometry. May require larger sample amounts.[1] Can be expensive to acquire and maintain.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Extremely high sensitivity, requiring very small sample amounts. Provides accurate molecular weight and elemental composition (with HRMS).Provides limited information on stereochemistry and isomer differentiation. Fragmentation patterns can be complex to interpret.
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal.Provides a definitive 3D structure with atomic-level resolution.Requires the growth of a high-quality single crystal, which can be challenging and time-consuming. Provides a static picture of the molecule in the solid state.

Logical Relationships in Structure Determination

The integration of data from multiple analytical techniques often provides the most robust structural validation.

G Integrated Approach to Structure Determination cluster_techniques Analytical Techniques cluster_validation Validation Process nmr NMR Spectroscopy (Connectivity, Stereochemistry) data_integration Data Integration & Comparison nmr->data_integration ms Mass Spectrometry (Molecular Formula) ms->data_integration xray X-ray Crystallography (3D Structure) xray->data_integration proposed_structure Proposed Structure proposed_structure->data_integration confirmed_structure Confirmed Structure data_integration->confirmed_structure

Caption: Integrating data from multiple analytical techniques.

References

A Comparative Kinetic Analysis of 3-Iodoanisole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide substrate is a critical parameter influencing reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 3-iodoanisole in key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By presenting available quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to offer researchers a valuable resource for reaction optimization and catalyst selection.

Data Presentation: A Quantitative Comparison

The following tables summarize kinetic and performance data for this compound and other relevant aryl halides in various palladium-catalyzed cross-coupling reactions. It is important to note that direct, side-by-side kinetic studies for this compound against a wide range of substrates under identical conditions are not always available in the literature. Therefore, the data presented here is a compilation from various sources and should be interpreted as a comparative guide rather than a direct head-to-head competition in all cases.

General Reactivity Trend: Across most palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide follows the general trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides. This is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction rate is significantly influenced by the nature of the aryl halide.

Aryl HalideCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
IodobenzenePhenylboronic acid3% Pd/CWater800.17100118
BromobenzenePhenylboronic acid3% Pd/CWater800.33100~60
ChlorobenzenePhenylboronic acid3% Pd/CWater801~80~16
4-IodoacetophenonePhenylboronic acidHerrmann-Beller PalladacycleEthanol80--175,000

Data for iodobenzene, bromobenzene, and chlorobenzene are derived from a comparative study using a Pd/C catalyst. The TOF for bromobenzene and chlorobenzene are estimated based on the provided reaction times. The data for 4-iodoacetophenone highlights the high activity achievable with a specific palladacycle catalyst.

Table 2: Heck Reaction

The Heck reaction couples aryl halides with alkenes. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

Aryl HalideAlkeneCatalyst SystemSolventTemp. (°C)Yield (%)Turnover Frequency (TOF) (h⁻¹)
IodobenzeneStyrenePd(OAc)₂DMF120>95-
BromobenzeneStyrenePd(OAc)₂DMF120~90-
4-Iodoanisolen-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃DMAc11078-
This compoundStyrenePd(OAc)₂/PPh₃DMF100High (qualitative)-

Quantitative, direct comparative kinetic data for this compound in the Heck reaction is limited. The table presents data for related aryl iodides to provide a performance context. The reactivity generally follows the I > Br trend.

Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The nature of the aryl halide significantly impacts the reaction rate.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater50595
BromobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater801290
1-Bromo-4-iodobenzeneToluidineNi(acac)₂/Phenylboronic esterK₃PO₄Dioxane1001278 (selective for C-I)

The provided data showcases the higher reactivity of aryl iodides over bromides in amination reactions. The nickel-catalyzed system demonstrates selectivity for the C-I bond in the presence of a C-Br bond.

Table 4: Sonogashira Coupling

The Sonogashira coupling reaction between aryl halides and terminal alkynes is a cornerstone of organic synthesis. The reaction is sensitive to the electronic and steric nature of the aryl halide.

Aryl HalideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Activation Enthalpy (ΔH‡) (kJ/mol)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuITHF/Et₃NRT2-4High (qualitative)-
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂/CuIMethanol----
IodobenzenePhenylacetylenePd(PPh₃)₄/CuITriethylamine90--48-62
BromobenzenePhenylacetylenePd(PPh₃)₄/CuITriethylamine90--54-82
ChlorobenzenePhenylacetylenePd(PPh₃)₄/CuITriethylamine90--95-144

The activation enthalpy data clearly illustrates the higher reactivity of aryl iodides compared to bromides and chlorides in the Sonogashira reaction. A detailed protocol for the Sonogashira coupling of this compound is available, indicating its suitability as a substrate.

Experimental Protocols

Detailed and precise experimental protocols are crucial for reproducible kinetic studies. Below are representative methodologies for key palladium-catalyzed reactions.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol is adapted from a study on the kinetics of the Suzuki-Miyaura reaction of 4-iodoacetophenone.

  • Catalyst Preparation: A stock solution of the Herrmann-Beller palladacycle is prepared in toluene to ensure complete dissolution.

  • Reaction Setup: In a thermostated reactor, the aryl halide (e.g., this compound), phenylboronic acid, and sodium methoxide are dissolved in ethanol.

  • Initiation and Monitoring: The reaction is initiated by injecting the catalyst stock solution into the reactor. The progress of the reaction is monitored by taking aliquots at regular intervals.

  • Sample Analysis: The aliquots are quenched (e.g., with a dilute acid solution) and analyzed by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time.

  • Data Analysis: The initial reaction rates are determined from the concentration versus time plots. By varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined, and a rate law can be established.

Protocol for Sonogashira Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1 mmol scale.[1]

  • Reaction Setup: A 25 mL two-neck round-bottom flask equipped with a magnetic stir bar is dried and filled with an inert atmosphere (Nitrogen or Argon).[1]

  • Reagent Addition: To the flask, add this compound (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[1] The flask is then capped with septa.

  • Solvent and Base Addition: Anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) are added via syringe. The mixture is stirred for 5 minutes to dissolve the solids.[1]

  • Alkyne Addition: Phenylacetylene (132 µL, 1.2 mmol) is added slowly to the stirring mixture via syringe.[1]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL), filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.[1]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the discussed palladium-catalyzed reactions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Dry Glassware & Inert Atmosphere B Add Aryl Halide (e.g., this compound) A->B C Add Catalyst & Ligand B->C D Add Base & Solvent C->D E Add Coupling Partner D->E F Thermostated Reaction E->F G Monitor Progress (TLC, GC, HPLC) F->G H Quench Reaction G->H I Extraction & Purification H->I J Characterization I->J

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-OR'(L2)->Pd(0)L2 Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-OR'(L2) Transmetalation Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

heck_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd R-CH2-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Sigma_Alkyl_Pd->Pd(0)L2 β-Hydride Elimination Product Product Sigma_Alkyl_Pd->Product Alkene Alkene Alkene->Ar-Pd(II)-X(L2) Base Base Base->Sigma_Alkyl_Pd

Caption: Catalytic cycle of the Heck reaction.

buchwald_hartwig_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-X(L2)(HNR'R'')]⁺ Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Amine HNR'R'' Amine->Ar-Pd(II)-X(L2) Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination Cu-C≡CR->Ar-Pd(II)-X(L2) Alkyne H-C≡CR Alkyne->Cu-X Base Base Base->Cu-X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

A Comparative Guide to the Electrochemical Properties of 3-Iodoanisole and Other Haloanisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3-iodoanisole against other haloanisoles, including fluoro-, chloro-, and bromo-substituted analogs. The information presented herein is intended to support research and development efforts where the electron-transfer characteristics of these compounds are of interest. All quantitative data is summarized for clear comparison, and detailed experimental protocols from cited literature are provided.

Introduction

Haloanisoles are a class of aromatic compounds that find utility in various fields, including as intermediates in organic synthesis and as reference compounds in environmental analysis. Their electrochemical behavior, particularly the reduction of the carbon-halogen bond, is a key property that influences their reactivity and potential applications. The position and nature of the halogen substituent significantly impact the electron density of the aromatic ring and, consequently, the ease of electron transfer. This guide focuses on a comparative overview of these properties, with a specific emphasis on this compound.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for the cathodic reduction of various haloanisoles. The half-wave potential (E½) is a critical parameter that indicates the ease of reduction of a substance. A less negative half-wave potential signifies that the compound is more easily reduced.

CompoundHalf-Wave Potential (E½) vs. Ag/AgBr (V)SolventSupporting Electrolyte
This compound Data Not Available--
3-Bromoanisole Data Not Available--
2-Chloroanisole -2.04[1]Dimethylformamide (DMF)Not Specified
3-Chloroanisole -2.03[1]Dimethylformamide (DMF)Not Specified
4-Chloroanisole -2.05[1]Dimethylformamide (DMF)Not Specified
3-Fluoroanisole Data Not Available--

Note: Direct comparative experimental data for this compound, 3-bromoanisole, and 3-fluoroanisole under the same conditions as the chloroanisole isomers were not available in the reviewed literature. The provided data for chloroanisoles serves as a baseline for understanding the electrochemical behavior within this class of compounds. Generally, the ease of reduction for halobenzenes follows the trend I > Br > Cl > F, suggesting that this compound would be reduced at a less negative potential than 3-chloroanisole.

Experimental Protocols

The following section details the experimental methodology for the electrochemical measurements cited in this guide.

Cathodic Dehalogenation of Chloroanisoles

The half-wave potentials for the chloroanisoles were determined using polarography.

  • Instrumentation: A polarograph was used for the electrochemical measurements.

  • Working Electrode: Dropping mercury electrode (DME).

  • Reference Electrode: Silver/Silver Bromide (Ag/AgBr) electrode.

  • Solvent: Dimethylformamide (DMF).

  • Supporting Electrolyte: Not specified in the available literature.

  • Procedure: The polarograms were recorded for solutions of the respective chloroanisole isomers in DMF containing a supporting electrolyte. The half-wave potential (E½) was determined from the resulting current-potential curves. This potential corresponds to the point where the current is half of the limiting current and is characteristic of the analyte under the given experimental conditions.[1]

Logical Relationships in Electrochemical Reduction

The electrochemical reduction of haloanisoles involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen (C-X) bond. The ease of this process is primarily governed by the strength of the C-X bond and the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The following diagram illustrates the general factors influencing the reduction potential of haloanisoles.

G Factors Influencing Electrochemical Reduction of Haloanisoles cluster_1 Electrochemical Parameters Halogen Nature of Halogen (I, Br, Cl, F) Bond_Strength C-X Bond Strength Halogen->Bond_Strength affects Position Isomeric Position (ortho, meta, para) Electron_Density Aromatic Ring Electron Density Position->Electron_Density influences Methoxy Methoxy Group (-OCH3) Methoxy->Electron_Density influences (electron-donating) Potential Reduction Potential (E½) Bond_Strength->Potential inversely proportional Electron_Density->Potential directly proportional (more negative)

References

A Comparative Guide to the Synthesis of 3-Iodoanisole: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. 3-Iodoanisole, a valuable building block in the synthesis of more complex molecules, can be prepared through various methods. This guide provides a detailed comparison of the theoretical and experimental yields for a common synthetic route to this compound, alongside an alternative approach, supported by comprehensive experimental protocols and data.

Comparison of Synthetic Methods and Yields

The synthesis of this compound is most classically achieved via the diazotization of 3-aminoanisole (3-anisidine) followed by a Sandmeyer-type reaction with potassium iodide. An alternative, though less direct for the meta-isomer, is the direct iodination of anisole. The following table summarizes the yield data for the primary synthesis route.

Synthesis RouteStarting MaterialProductTheoretical YieldExperimental YieldPercent Yield (%)Reference
Diazotization followed by Iodination3-AnisidineThis compound28.8 g21-23 g73-80%Organic Syntheses, Coll. Vol. 5, p.658 (1973); Vol. 43, p.55 (1963)

Note: The theoretical yield was calculated based on the stoichiometry of the reaction described in the referenced Organic Syntheses procedure, starting from 15.4 g of 3-anisidine.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 3-anisidine is provided below, adapted from a well-established procedure.

Synthesis of this compound from 3-Anisidine

This procedure involves the diazotization of 3-anisidine followed by the introduction of iodine.

Materials:

  • 3-Anisidine (m-aminoanisole)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution (10%)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

Procedure:

  • Diazotization: In a flask, a solution of 3-anisidine in aqueous sulfuric acid is prepared and cooled to 0–5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled 3-anisidine solution, maintaining the temperature below 10 °C. The addition is continued until a slight excess of nitrous acid is detected with starch-iodide paper.

  • Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. Nitrogen gas will be evolved.

  • After the addition is complete, the reaction mixture is allowed to stand for a period and then gently warmed to complete the reaction.

  • Work-up: The reaction mixture is cooled, and the product is extracted with diethyl ether.

  • The ether extract is washed with a sodium bisulfite solution to remove any excess iodine, followed by a wash with a sodium hydroxide solution and then water.

  • The ethereal solution is dried over an anhydrous drying agent (e.g., calcium chloride).

  • The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Alternative Method: Direct Iodination of Anisole

While direct iodination of anisole primarily yields the para-isomer (4-iodoanisole) due to the ortho-, para-directing nature of the methoxy group, it represents an alternative strategy for introducing iodine onto the anisole ring.[1] This method typically involves reacting anisole with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid or mercuric oxide), in a suitable solvent.[1] Achieving significant yields of the meta-isomer through this route is challenging and generally not the preferred method.

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, the following diagrams illustrate the key steps and transformations.

experimental_workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification A 3-Anisidine C 3-Methoxybenzenediazonium Sulfate A->C B NaNO₂, H₂SO₄ 0-5 °C B->C E This compound C->E D Potassium Iodide (KI) D->E F Extraction (Diethyl Ether) E->F G Washing (NaHSO₃, NaOH, H₂O) F->G H Drying (Anhydrous CaCl₂) G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-anisidine via a diazotization-iodination sequence is a reliable and well-documented method, consistently providing good experimental yields in the range of 73-80% of the theoretical maximum. While alternative methods like direct iodination exist for the synthesis of iodoanisoles, they are not regioselective for the meta position and are therefore less suitable for the specific preparation of this compound. The provided experimental protocol, based on established literature, offers a robust procedure for obtaining this important synthetic intermediate. Researchers should always adhere to strict safety protocols when handling the reagents involved in this synthesis.

References

A Spectroscopic Comparison of 2-, 3-, and 4-Iodoanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ortho-, meta-, and para-isomers of iodoanisole are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Their utility often stems from the reactive carbon-iodine bond which allows for participation in various cross-coupling reactions.[1] Distinguishing between these isomers is crucial for reaction monitoring and quality control. This guide provides a comparative analysis of 2-, 3-, and 4-iodoanisole using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for the three iodoanisole isomers. The distinct electronic environments of the methoxy group and iodine atom in each isomer lead to unique spectral fingerprints.

Spectroscopic Technique2-Iodoanisole3-Iodoanisole4-Iodoanisole
¹H NMR (CDCl₃, ppm) ~7.73 (dd), ~7.26 (m), ~6.77 (dd), ~6.67 (td), ~3.80 (s, 3H)[1]~7.28 (d), ~7.26 (d), ~7.00 (t), ~6.87 (dd), ~3.78 (s, 3H)~7.55 (d, 2H), ~6.69 (d, 2H), ~3.79 (s, 3H)
¹³C NMR (CDCl₃, ppm) ~156.9, ~139.3, ~129.5, ~122.3, ~111.0, ~86.2, ~56.4[4]~160.7, ~131.2, ~129.9, ~121.6, ~113.8, ~94.2, ~55.4~159.2, ~138.5 (2C), ~116.7 (2C), ~82.7, ~55.4[5][6]
IR (cm⁻¹) Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[7]Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[8]Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[9]
Mass Spec. (EI, m/z) Molecular Ion (M⁺): 234; Key Fragments: 219, 107, 92, 76[10]Molecular Ion (M⁺): 234; Key Fragments: 219, 107, 92, 77[11]Molecular Ion (M⁺): 234; Key Fragments: 219, 92[6]

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly dependent on the relative positions of the iodo and methoxy substituents.

  • ¹H NMR:

    • 2-Iodoanisole: The protons are all in unique chemical environments, resulting in a complex spectrum with four distinct aromatic signals. The proton ortho to the iodine is typically the most deshielded (highest ppm value).[1]

    • This compound: Similar to the ortho isomer, it displays four separate aromatic signals, but with a different splitting pattern due to the meta-relationship of the substituents.

    • 4-Iodoanisole: Due to the plane of symmetry in the molecule, the aromatic region is much simpler, showing two doublets, each integrating to two protons. This simple AA'BB' system is a clear identifier for the para isomer.

  • ¹³C NMR:

    • The number of aromatic signals directly reflects the symmetry of the molecule. Both 2- and this compound show six distinct aromatic carbon signals.

    • 4-Iodoanisole, with its higher symmetry, displays only four signals for the six aromatic carbons (two signals representing two carbons each).[5][6]

    • A key differentiator is the chemical shift of the carbon atom bonded to the iodine (C-I). This carbon is significantly shielded (shifted to a lower ppm value) compared to the other aromatic carbons. For 2-iodoanisole, this signal is around 86.2 ppm, while for 4-iodoanisole, it is found at approximately 82.7 ppm.[4][6] The methoxy carbon signal consistently appears around 55-56 ppm for all three isomers.[1]

Infrared (IR) Spectroscopy

While IR spectroscopy is less definitive than NMR for isomer identification, it provides valuable information about the functional groups present. All three isomers will show characteristic absorptions for:

  • Aromatic C-H stretching: Just above 3000 cm⁻¹.

  • Aliphatic C-H stretching (methoxy group): Just below 3000 cm⁻¹.

  • Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

  • C-O (ether) stretching: Strong bands in the 1300-1000 cm⁻¹ region.

The primary difference lies in the C-H out-of-plane bending region (below 900 cm⁻¹), where the absorption patterns can be indicative of the aromatic substitution pattern (ortho, meta, para).

Mass Spectrometry (MS)

Under Electron Ionization (EI), all three isomers exhibit a prominent molecular ion (M⁺) peak at an m/z of 234, corresponding to the molecular weight of C₇H₇IO.[6][10][11] The fragmentation patterns provide further clues for differentiation. A common fragmentation is the loss of a methyl group (•CH₃) to give a fragment at m/z 219.[6][10] Subsequent loss of a carbonyl group (CO) can lead to further fragments. While the major fragments are similar, the relative intensities of these fragments may differ between the isomers.

Experimental Protocols

The data presented is typically acquired using the following standard laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the iodoanisole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger sample quantity (50-100 mg) may be required, and the acquisition time will be longer than for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (2- and this compound): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Samples (4-Iodoanisole): A small amount of the solid is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly on the crystal.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

Visualization of Comparison Workflow

The logical flow for the spectroscopic comparison of the iodoanisole isomers can be visualized as follows.

G cluster_isomers Iodoanisole Isomers cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion iso2 2-Iodoanisole nmr NMR (¹H & ¹³C) iso2->nmr ir IR iso2->ir ms Mass Spec. iso2->ms iso3 This compound iso3->nmr iso3->ir iso3->ms iso4 4-Iodoanisole iso4->nmr iso4->ir iso4->ms nmr_data Chemical Shifts Splitting Patterns Number of Signals nmr->nmr_data ir_data Functional Groups Substitution Pattern ir->ir_data ms_data Molecular Weight Fragmentation ms->ms_data result Isomer Identification nmr_data->result ir_data->result ms_data->result

Caption: Workflow for spectroscopic differentiation of iodoanisole isomers.

References

A Comparative Guide to the Reaction Mechanisms of 3-Iodoanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive review and comparison of key reaction mechanisms involving 3-iodoanisole, a versatile building block in organic synthesis. The reactivity of its carbon-iodine bond makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of reaction performance supported by experimental data, detailed protocols, and mechanistic diagrams.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne.[3] This reaction typically utilizes a dual-catalyst system comprising a palladium complex and a copper(I) salt in the presence of an amine base.[3][4] Due to the high reactivity of the C-I bond, aryl iodides like this compound are excellent substrates, often enabling the reaction to proceed under mild conditions with high efficiency.[3]

The mechanism involves two interconnected catalytic cycles.[3] The palladium(0) catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the final coupled product and regenerates the active palladium(0) catalyst.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)-I(L)₂ pd0->pdi_complex Oxidative Addition (Ar-I) pda_complex Ar-Pd(II)-C≡CR(L)₂ pdi_complex->pda_complex Transmetalation cu_acetylide Cu(I)-C≡C-R pda_complex->pd0 product Ar-C≡C-R pda_complex->product Reductive Elimination cu1 Cu(I)X cu1->cu_acetylide Deprotonation (R-C≡C-H + Base) cu_acetylide->pdi_complex Transfers Acetylide cu_acetylide->cu1 ari This compound (Ar-I) ari->pd0 alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu1 Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L)₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(L)₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination ari This compound (Ar-I) ari->pd0 amine Amine (HNR¹R²) amine->oa_complex base Base base->oa_complex Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L)₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-R(L)₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-R tm_complex->product Reductive Elimination ari This compound (Ar-I) ari->pd0 boronic Boronic Acid (R-B(OH)₂) + Base boronic->oa_complex Heck_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L)₂ pd0->oa_complex Oxidative Addition pi_complex Alkene π-Complex oa_complex->pi_complex Alkene Coordination insertion_complex Migratory Insertion Product pi_complex->insertion_complex Migratory Insertion product_complex Product π-Complex insertion_complex->product_complex β-Hydride Elimination product_complex->pd0 Base-mediated Regeneration product Substituted Alkene product_complex->product Product Release ari This compound (Ar-I) ari->pd0 alkene Alkene alkene->oa_complex base Base Ullmann_Mechanism cu1 Cu(I)X cu_nuc L-Cu(I)-Nuc cu1->cu_nuc Ligand Exchange cu3_complex Ar-Cu(III)(Nuc)-I cu_nuc->cu3_complex Oxidative Addition (Proposed) cu3_complex->cu1 product Ar-Nuc cu3_complex->product Reductive Elimination ari This compound (Ar-I) ari->cu_nuc nucleophile Nucleophile (HNuc) + Base nucleophile->cu1

References

Safety Operating Guide

Proper Disposal of 3-Iodoanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and proper disposal of 3-Iodoanisole, a halogenated organic compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant.[1] Ingestion and inhalation may also be harmful.[2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: A lab coat and closed-toe shoes.

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₇H₇IO
Molecular Weight 234.03 g/mol
Boiling Point 244-245 °C at 760 mmHg[1]
Density 1.965 g/mL at 25 °C
Flash Point >110 °C (>230 °F)[1]
Storage Temperature Store in a dry, cool, and well-ventilated place.[2]
Incineration Temp. 982 to 1204°C (for halogenated hydrocarbons)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, packaging, labeling, and transfer to an approved hazardous waste facility for incineration. Direct disposal down the drain is strictly prohibited.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: this compound is a halogenated organic compound.[6] It must be segregated from non-halogenated waste streams to ensure proper disposal and to minimize disposal costs.[7]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This container should be clearly labeled.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in the designated halogenated waste container.

    • For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place the contaminated absorbent into the halogenated waste container.[2]

  • Container Management:

    • Keep the waste container securely closed when not in use.[7]

    • Do not overfill the container; it is recommended to fill to no more than 80% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound," with their approximate percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a significant period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management A Handling this compound (in fume hood with PPE) B Generate this compound Waste (unused chemical, contaminated materials) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Designated, Labeled Container C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS/ Contractor Pickup E->F G Transport to Approved Hazardous Waste Facility F->G H High-Temperature Incineration (>982°C) G->H

Caption: Workflow for the safe disposal of this compound.

Final Disposal Method

The ultimate disposal method for halogenated organic compounds like this compound is high-temperature incineration.[6] This process ensures the complete destruction of the hazardous material. The recommended operating temperature for the incineration of halogenated hydrocarbons is between 982 and 1204°C to achieve a destruction efficiency of over 99.99%.[3] If the hazardous waste contains more than 1% of halogenated organic substances, the incineration temperature must be at least 1100°C.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Iodoanisole, offering procedural, step-by-step guidance to ensure operational safety and proper disposal. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.

Essential Safety Information at a Glance

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. This table summarizes the key safety data for quick reference.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 766-85-8[1]
Molecular Formula C₇H₇IO[1]
Molecular Weight 234.03 g/mol
Appearance Clear yellow liquid[1]
Boiling Point 244-245 °C (471-473 °F)
Density 1.965 g/mL at 25 °C
Flash Point >110 °C (>230 °F)[1]
Hazards Harmful if swallowed. Causes serious eye irritation. May cause skin and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

1. Eye and Face Protection:

  • Wear chemical safety goggles that meet ANSI Z87.1 standards.[3]

  • For splash hazards, use a face shield in addition to goggles.[3]

2. Skin Protection:

  • Gloves: Nitrile gloves are recommended for their resistance to a range of chemicals.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] Never reuse disposable gloves.[4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[5]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

3. Respiratory Protection:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • If the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes the risk of accidents and ensures a controlled environment.

Pre-Operational Checks:

  • Familiarization: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[7]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]

  • Work Area Preparation: Designate a specific area for handling this compound within a chemical fume hood.[5] Ensure the work surface is clean and uncluttered.

  • PPE Inspection: Inspect all personal protective equipment for integrity before donning.

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Chemical Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container breaks.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use a pipette or a graduated cylinder for accurate measurement.

  • Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Immediate Cleanup: Clean up any small spills immediately with an absorbent material.

Post-Handling Procedures:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation:

  • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[8][9]

Waste Collection:

  • Container: Use a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[6][10] The label should include the words "Hazardous Waste" and the full chemical name "this compound".[10]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a separate, sealed bag and disposed of as solid hazardous waste.

  • pH Neutralization: If the waste is acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the waste container.[1]

Waste Storage and Disposal:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Keep the waste container closed at all times, except when adding waste.[10]

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[6] Do not dispose of this compound down the drain.[8]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the entire process, the following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Preparation Handling Handling Prep->Handling Proceed when ready ReadSDS Read SDS PrepWorkArea Prepare Work Area (Fume Hood) ReadSDS->PrepWorkArea InspectPPE Inspect PPE PrepWorkArea->InspectPPE PostHandling Post-Handling Handling->PostHandling After experiment DonPPE Don PPE Dispense Dispense Chemical DonPPE->Dispense Procedure Perform Procedure Dispense->Procedure SegregateWaste Segregate Halogenated Waste Procedure->SegregateWaste Generate Waste Disposal Disposal Decontaminate Decontaminate Area DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands Store Store Chemical WashHands->Store CollectWaste Collect in Labeled Container SegregateWaste->CollectWaste EHS_Disposal Dispose via EHS CollectWaste->EHS_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.